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Foundational

3,5-Dimethyl-4-methoxyphenacyl Bromide: A Comprehensive Technical Guide to Structure, Properties, and Synthetic Applications

Target Audience: Organic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of modern organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6)[1] stands out as a highly versatile α -bromo ketone. Characterized by its electrophilic reactive center and a sterically tuned, electron-rich aromatic system, this compound is a highly sought-after intermediate for the synthesis of complex heterocycles, the development of photolabile protecting groups (PPGs), and advanced cross-coupling methodologies[2].

As an Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep mechanistic understanding of why this specific substitution pattern dictates its chemical behavior, alongside field-validated experimental protocols.

Chemical Structure and Causality of Reactivity

The reactivity profile of 3,5-dimethyl-4-methoxyphenacyl bromide is strictly governed by the synergistic electronic and steric effects of its functional groups.

  • The α -Bromo Ketone Core: The adjacent carbonyl group exerts a strong electron-withdrawing effect, rendering the α -carbon exceptionally electrophilic. Coupled with the excellent leaving-group ability of the bromide ion, this core is primed for rapid SN​2 nucleophilic displacement.

  • The 4-Methoxy Substitution (+M Effect): The methoxy group at the para position donates electron density into the aromatic ring via resonance. This mesomeric effect stabilizes developing positive charges in the transition state. In photochemical applications, this electron-donating group induces a bathochromic shift (red-shift), pushing the absorption maximum ( λmax​ ) toward the UV-A region (>300 nm), which is critical for the safe cleavage of photolabile protecting groups without damaging sensitive biomolecules.

  • The 3,5-Dimethyl Substitution (Steric Shielding): The meta-methyl groups provide critical steric bulk. This shielding restricts the rotation of the 4-methoxy group, locking its conformation, and protects the aromatic ring from unwanted electrophilic aromatic substitution (EAS) side-reactions during complex, multi-step syntheses.

Table 1: Physicochemical Properties Summary
PropertyValue / Specification
Chemical Name 2-Bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone
CAS Registry Number 116269-70-6[3]
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1]
Purity Standard Typically 98% (HPLC/NMR validated)[3]
Storage Conditions 2-8°C, Inert atmosphere (Argon/N₂), Light-sensitive[4]

Mechanistic Reactivity Pathways

Understanding the divergent reactivity of 3,5-dimethyl-4-methoxyphenacyl bromide allows chemists to route the molecule toward desired synthetic endpoints. The diagram below illustrates the three primary synthetic trajectories: direct nucleophilic substitution, heterocycle condensation, and esterification for photolabile protection.

Reactivity Core 3,5-Dimethyl-4-methoxyphenacyl bromide SN2 Nucleophilic Substitution (Amines, Thiols) Core->SN2 SN2 Displacement of Br- Het Heterocycle Synthesis (Thiazoles, Oxazoles) Core->Het Condensation / Cyclization PPG Photolabile Protection (Carboxylates) Core->PPG Esterification

Fig 1. Primary synthetic reactivity pathways of 3,5-dimethyl-4-methoxyphenacyl bromide.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly defined to ensure reproducibility.

Protocol A: Synthesis of Thiazole Derivatives via Hantzsch Condensation

Causality & Mechanism: The Hantzsch thiazole synthesis involves the reaction of an α -bromo ketone with a thioamide. The highly nucleophilic sulfur atom of the thioamide performs an initial SN​2 attack on the α -carbon, displacing the bromide. Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states and facilitates the solubility of both precursors.

Workflow S1 1. Dissolution (EtOH, RT) S2 2. Condensation (70°C, 2-4h) S1->S2 S3 3. Monitoring (TLC/LC-MS) S2->S3 S4 4. Isolation (Precipitation) S3->S4

Fig 2. Standardized workflow for Hantzsch thiazole synthesis using phenacyl bromides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.0 mmol, 257 mg) of 3,5-dimethyl-4-methoxyphenacyl bromide in 10 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 equivalents of the desired thioamide (e.g., thioacetamide). Note: A slight excess of thioamide ensures complete consumption of the alkylating agent.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 70-80°C in an oil bath.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The reaction is typically complete within 2 to 4 hours, indicated by the disappearance of the higher-Rf phenacyl bromide spot.

  • Workup & Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath. The hydrobromide salt of the thiazole product will typically precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum. If the free base is required, neutralize the solid with saturated aqueous NaHCO3​ and extract with dichloromethane.

Protocol B: Installation of a Photolabile Protecting Group (PPG) on Carboxylic Acids

Causality & Mechanism: Phenacyl esters are robust protecting groups for carboxylic acids, stable under acidic and mild basic conditions. To install the group, the carboxylic acid must be converted into a highly nucleophilic carboxylate anion. Cesium carbonate ( Cs2​CO3​ ) is utilized because the large, highly polarizable cesium cation creates a "naked," highly reactive carboxylate anion in polar aprotic solvents like DMF, drastically accelerating the SN​2 displacement of the bromide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Add 1.2 equivalents of anhydrous Cs2​CO3​ and stir at room temperature for 15 minutes to pre-form the cesium carboxylate salt.

  • Alkylation: Shield the reaction flask from direct light using aluminum foil. Add 1.05 equivalents of 3,5-dimethyl-4-methoxyphenacyl bromide in a single portion.

  • Monitoring: Stir the suspension at room temperature. The reaction is self-validating; the heterogeneous mixture will often become more homogeneous as the reaction progresses. Monitor by TLC until the acid is consumed (typically 1-3 hours).

  • Quenching & Extraction: Dilute the mixture with water (5x the volume of DMF) to dissolve inorganic salts and precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Photocleavage Note: Deprotection is achieved by irradiating the purified ester in a solvent mixture (e.g., Methanol/Water) at 310-350 nm, yielding the free carboxylic acid and a substituted phenylacetaldehyde byproduct.

Safety, Handling, and Storage Imperatives

Due to the presence of the α -bromo ketone moiety, 3,5-dimethyl-4-methoxyphenacyl bromide is a potent lachrymator and an alkylating agent.

  • Handling: All manipulations—especially weighing and solvent transfers—must be conducted inside a certified chemical fume hood. Appropriate PPE, including nitrile gloves and safety goggles, is mandatory.

  • Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4]. Exposure to ambient moisture and light can lead to slow hydrolysis of the bromide or photolytic degradation, resulting in the darkening of the material and a drop in purity.

References

  • "Typical ligands for Pd-catalyzed N-arylation and N-vinylation", ResearchGate,[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethyl-4-methoxyphenacyl bromide

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern drug discovery and organic chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern drug discovery and organic chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for 3,5-Dimethyl-4-methoxyphenacyl bromide, a substituted α-bromoketone. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and established NMR principles to provide a robust, predictive interpretation. We will delve into the rationale behind chemical shift assignments, explore the influence of molecular symmetry, and present a validated experimental protocol for acquiring high-fidelity NMR data. This guide is intended for researchers and scientists who require a deep, functional understanding of NMR data for the structural elucidation of complex organic molecules.

Introduction: The Significance of Structural Elucidation

3,5-Dimethyl-4-methoxyphenacyl bromide belongs to the phenacyl bromide class of compounds, which are valuable intermediates in the synthesis of various heterocyclic and biologically active molecules.[3] The precise arrangement of its substituents—two methyl groups and a methoxy group on the aromatic ring, and the α-bromoacetyl moiety—creates a unique electronic environment that is definitively mapped by NMR spectroscopy. Accurate structural confirmation is the bedrock of any chemical research, ensuring that subsequent biological or material science studies are based on a known molecular entity. NMR provides this confirmation by mapping the carbon-hydrogen framework of a molecule, making it a cornerstone of analytical chemistry.[4][5]

Molecular Structure and Symmetry Considerations

The structure of 3,5-Dimethyl-4-methoxyphenacyl bromide possesses a C₂ᵥ symmetry axis through the C4-methoxy and C1-acetyl bonds. This symmetry is critical for NMR interpretation, as it renders several nuclei chemically and magnetically equivalent. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is reduced, simplifying the overall spectral appearance.

Figure 1: Molecular structure of 3,5-Dimethyl-4-methoxyphenacyl bromide with atom numbering.

Symmetry Implications:

  • Protons: The two aromatic protons (on C2 and C6) are equivalent. The six protons of the two methyl groups (C13 and C14) are also equivalent.

  • Carbons: The aromatic carbons C2/C6 and C3/C5 are equivalent pairs. The two methyl carbons (C13 and C14) are also equivalent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show four distinct signals, all of which are singlets due to the absence of adjacent, non-equivalent protons for spin-spin coupling.[6] The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the deshielding nature of the carbonyl group.[7][8]

Data Summary and Interpretation
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Ar-H (H on C2, C6)~7.5 - 7.7Singlet (s)2HThese protons are ortho to the electron-withdrawing acetyl group, which strongly deshields them, shifting them downfield. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range.[7] The symmetry of the molecule makes these two protons equivalent, resulting in a singlet.
COCH₂Br~4.4 - 4.6Singlet (s)2HThe methylene protons are adjacent to two powerful electron-withdrawing groups: the carbonyl (C=O) and the bromine atom. This dual deshielding effect results in a significant downfield shift. Data for unsubstituted phenacyl bromide shows this peak at approximately 4.47 ppm.[9]
OCH₃~3.8 - 4.0Singlet (s)3HThe methoxy group protons are shielded by the electron-donating oxygen but are attached to an aromatic system. Aromatic methoxy groups typically resonate in this region.[7]
Ar-CH₃ (on C3, C5)~2.2 - 2.4Singlet (s)6HBenzylic protons, those on a carbon attached to a benzene ring, generally appear in the 2.3-2.7 ppm range.[7] The two methyl groups are equivalent due to molecular symmetry, thus their signals overlap to produce a single peak with an integration of 6H.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight unique carbon signals. The chemical shifts are determined by the carbon's hybridization and the electronegativity of its neighbors.[10] Carbonyl carbons are characteristically found far downfield (>180 ppm), while aromatic and aliphatic carbons appear at higher fields.[11][12]

Data Summary and Interpretation
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C =O (C7)~190 - 195The carbonyl carbon of a ketone is highly deshielded and typically appears in the 190-220 ppm range.[13] Its position is slightly upfield compared to a simple ketone due to conjugation with the aromatic ring.
C -OCH₃ (C4)~160 - 163Aromatic carbons bonded to an oxygen atom are significantly deshielded and appear in the 150-165 ppm range.
C -CH₃ (C3, C5)~138 - 142These are quaternary aromatic carbons. The attachment of the methyl groups influences their chemical environment.
C -C=O (C1)~130 - 133This is the quaternary aromatic carbon to which the acetyl group is attached. It is deshielded by the carbonyl but less so than the oxygen-bearing carbon.
Ar-C H (C2, C6)~128 - 130Protonated aromatic carbons typically resonate in the 110-140 ppm region. Their exact shift is influenced by the combined electronic effects of the substituents.[14]
OC H₃ (C12)~60 - 62The carbon of an aromatic methoxy group typically appears in this range. Steric hindrance from the adjacent methyl groups may cause a slight downfield shift compared to the typical value of ~56 ppm.[15][16]
C H₂Br (C9)~30 - 35This aliphatic carbon is deshielded by both the adjacent carbonyl group and the highly electronegative bromine atom, placing it in this characteristic range.
Ar-C H₃ (C13, C14)~16 - 20The carbons of methyl groups attached to an aromatic ring typically have chemical shifts in the 15-25 ppm range.[14]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to the solvent signal at 77.16 ppm).

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology represents a robust, field-proven approach for the characterization of small organic molecules like 3,5-Dimethyl-4-methoxyphenacyl bromide.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the purified solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its versatility and ability to dissolve a wide range of organic compounds.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tuning and Matching: Insert the sample and ensure the probe is properly tuned to the correct nucleus (¹H or ¹³C) and matched to the instrument's electronics.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, aiming for a narrow and symmetrical solvent peak shape.[17]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45° flip angle.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30° flip angle to balance signal intensity and relaxation time.[17]

    • Acquisition Time (AQ): ~2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to its central peak at δ 77.16 ppm.

  • Integration: For ¹H NMR, integrate all signals to determine the relative number of protons for each peak.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Match Probe C->D E Lock & Shim Magnetic Field D->E F Set Parameters & Acquire Data E->F G Fourier Transform (FT) F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J J I->J Structural Elucidation

Figure 2: Standardized workflow for NMR analysis.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3,5-Dimethyl-4-methoxyphenacyl bromide, grounded in fundamental NMR principles and comparative data from related chemical structures. The predicted spectra are simple yet informative, with four singlet signals in the ¹H spectrum and eight unique signals in the ¹³C spectrum, reflecting the molecule's inherent symmetry. The provided experimental protocol outlines a validated methodology for obtaining high-resolution data, ensuring both accuracy and reproducibility. For any drug development professional or research scientist, a thorough understanding of these spectral features is paramount for unambiguous structural verification and quality control.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • American Chemical Society. (2012, December 26). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • University of Cambridge. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • LOCKSS. (2010, November 4). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • IntechOpen. (2019, July 29). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]

  • YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • WallaceWay Organic Chemistry. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • ACG Publications. (2023, December 13). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 5.6: 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Phenacyl Bromides. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

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Foundational

Starting Materials and Synthetic Pathways for 3,5-Dimethyl-4-methoxyphenacyl Bromide: A Comprehensive Technical Guide

Introduction 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS 116269-70-6) is a highly functionalized α -bromo ketone. In advanced organic synthesis, it serves as a critical electrophilic building block for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dimethyl-4-methoxyphenacyl bromide (CAS 116269-70-6) is a highly functionalized α -bromo ketone. In advanced organic synthesis, it serves as a critical electrophilic building block for the development of heterocyclic active pharmaceutical ingredients (APIs), photosensitive protecting groups, and pathway-specific enzyme inhibitors. This whitepaper details the optimal starting materials, retrosynthetic logic, and self-validating experimental protocols required to synthesize this compound with high chemoselectivity and yield.

Retrosynthetic Strategy & Starting Material Selection

The synthesis of 3,5-dimethyl-4-methoxyphenacyl bromide hinges on the preparation of the key intermediate, 3,5-dimethyl-4-methoxyacetophenone (CAS 60609-65-6). Two primary retrosynthetic disconnections dictate the choice of commercially available starting materials:

Path A: O-Methylation Pathway

  • Starting Material: 3,5-Dimethyl-4-hydroxyacetophenone (CAS 12103-73-0).

  • Causality & Logic: This pathway relies on the nucleophilic substitution of a methyl halide by the phenoxide ion. It is highly preferred in bench-scale and discovery chemistry because it completely avoids the regioselectivity issues associated with electrophilic aromatic substitution[1].

Path B: Friedel-Crafts Acylation Pathway

  • Starting Material: 2,6-Dimethylanisole (CAS 1004-66-6).

  • Causality & Logic: This pathway utilizes acetyl chloride and a Lewis acid (e.g., AlCl 3​ ). While atom-economical and suitable for industrial scale-up, the highly activated nature of the aromatic ring can lead to competitive ortho-acylation or Lewis acid-mediated demethylation if thermodynamic control is lost.

Retrosynthesis SM1 2,6-Dimethylanisole (Path B) INT 3,5-Dimethyl-4-methoxyacetophenone (Intermediate) SM1->INT Friedel-Crafts AcCl, AlCl3 SM2 3,5-Dimethyl-4-hydroxyacetophenone (Path A) SM2->INT O-Methylation MeI, K2CO3 PROD 3,5-Dimethyl-4-methoxyphenacyl bromide (Target) INT->PROD α-Bromination CuBr2, EtOAc/CHCl3

Synthetic pathways for 3,5-Dimethyl-4-methoxyphenacyl bromide from distinct starting materials.

Table 1: Comparison of Starting Materials for Intermediate Synthesis
Starting MaterialCAS NumberPathwayAdvantagesDisadvantages
3,5-Dimethyl-4-hydroxyacetophenone 12103-73-0O-MethylationExcellent regiocontrol; mild conditions.Requires toxic methylating agents (MeI/DMS).
2,6-Dimethylanisole 1004-66-6Friedel-CraftsLower raw material cost; highly scalable.Risk of isomer formation and demethylation.

Step-by-Step Experimental Protocols (Path A)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction progress.

Protocol 1: Synthesis of 3,5-Dimethyl-4-methoxyacetophenone
  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve 3,5-dimethyl-4-hydroxyacetophenone (10.0 g, 60.9 mmol) in anhydrous acetone (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 16.8 g, 121.8 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Methylation: Dropwise add methyl iodide (MeI, 10.3 g, 73.1 mmol) via syringe. (Caution: MeI is a potent alkylating agent; perform strictly in a fume hood).

  • Reflux: Heat the reaction mixture to reflux (56 °C) for 4-6 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the polar, UV-active phenol spot ( Rf​≈0.2 ) is entirely consumed, replaced by a less polar product spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 5% NaOH (to remove unreacted phenol), brine, dry over Na 2​ SO 4​ , and evaporate to yield the intermediate as a pale yellow oil/solid.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show a new sharp singlet at δ 3.75 ppm (3H, -OCH 3​ ), confirming successful O-methylation[1].

Protocol 2: Chemoselective α -Bromination

Expertise Insight: The aromatic ring of 3,5-dimethyl-4-methoxyacetophenone is exceptionally electron-rich due to the synergistic +M and +I effects of the methoxy and methyl groups. Standard bromination using Br 2​ /AcOH or NBS often results in catastrophic electrophilic aromatic substitution (ring bromination). To circumvent this, Copper(II) bromide (CuBr 2​ ) in a mixed solvent system (EtOAc/CHCl 3​ ) is utilized. CuBr 2​ acts as a mild, single-electron oxidant that coordinates with the enol tautomer, directing bromination exclusively to the α -carbon while leaving the activated aromatic ring intact[2].

  • Preparation: Dissolve 3,5-dimethyl-4-methoxyacetophenone (5.0 g, 28.0 mmol) in a 1:1 mixture of ethyl acetate and chloroform (100 mL).

  • Reagent Addition: Add finely powdered Copper(II) bromide (CuBr 2​ , 12.5 g, 56.0 mmol, 2.0 equiv).

  • Reflux: Heat the vigorously stirred heterogeneous mixture to reflux. The initial green/black color of CuBr 2​ will gradually transition to the white precipitate of Copper(I) bromide (CuBr) as the reaction proceeds.

  • Validation Checkpoint (Visual & TLC): The reaction is complete (typically 4-8 hours) when the evolution of HBr gas ceases and the solid at the bottom of the flask is entirely white (CuBr). TLC (Hexane:EtOAc 5:1) will show the product at a slightly lower Rf​ than the starting material.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove CuBr, and wash the filter cake with ethyl acetate. Concentrate the filtrate.

  • Purification: Recrystallize the crude residue from ethanol/water to afford 3,5-Dimethyl-4-methoxyphenacyl bromide as off-white crystals.

  • Analytical Validation: 1 H NMR (CDCl 3​ ) must show the disappearance of the acetyl methyl singlet ( δ 2.5 ppm) and the appearance of a diagnostic deshielded singlet at δ 4.40 ppm (2H, -CH 2​ Br).

Mechanistic Insights into Chemoselective Bromination

The use of CuBr 2​ fundamentally alters the bromination pathway. The ketone undergoes acid-catalyzed enolization (promoted by trace HBr generated in situ). The enol coordinates to the Cu(II) center, forming a Cu(II)-enolate transition state. A subsequent single-electron transfer and ligand delivery of bromide result in the α -bromo ketone, reducing Cu(II) to Cu(I)[2].

Mechanism Keto Ketone Tautomer (Intermediate) Enol Enol Tautomer (Nucleophile) Keto->Enol Acid Catalysis (HBr) CuComplex Cu(II)-Enolate Complex (Transition State) Enol->CuComplex CuBr2 Coordination Product Alpha-Bromo Ketone (Target Product) CuComplex->Product Reductive Elimination (-CuBr, -HBr) Product->Keto Autocatalytic HBr

Mechanism of CuBr2-mediated alpha-bromination highlighting the Cu(II)-enolate transition state.

Quantitative Data & Yield Optimization

The efficiency of the α -bromination is highly dependent on solvent choice and the stoichiometric ratio of the brominating agent.

Table 2: Optimization of α -Bromination Conditions
Brominating AgentEquivalentsSolvent SystemTemp (°C)Chemoselectivity ( α vs Ring)Isolated Yield (%)
Br 2​ / AcOH 1.05Acetic Acid25Poor (Significant ring bromination)< 30%
NBS / p-TsOH 1.10Acetonitrile80Moderate (Some dibromination)55%
CuBr 2​ 2.00CHCl 3​ / EtOAc75Excellent (Exclusive α -bromination)88%

References

  • Title: Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: CuBr2-Mediated One-Pot Synthesis of Sulfonyl 9-Fluorenylidenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Reactivity of the alpha-bromo ketone in phenacyl bromides

The Dual Nature of Reactivity: An In-Depth Technical Guide to the α -Bromo Ketone Moiety in Phenacyl Bromides Executive Summary Phenacyl bromides ( α -bromoacetophenones) are highly versatile, bifunctional organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Nature of Reactivity: An In-Depth Technical Guide to the α -Bromo Ketone Moiety in Phenacyl Bromides

Executive Summary

Phenacyl bromides ( α -bromoacetophenones) are highly versatile, bifunctional organic compounds that serve as cornerstone intermediates in modern drug development and complex organic synthesis. Characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group, these molecules possess two distinct electrophilic centers: the α -carbon and the carbonyl carbon[1]. This dual electrophilicity imparts a uniquely rich reactivity profile, enabling them to act as potent alkylating agents and critical precursors for the construction of diverse heterocyclic systems[1][2]. This whitepaper explores the mechanistic causality behind their enhanced reactivity, quantitative kinetic profiles, and self-validating experimental workflows.

Mechanistic Foundations of Enhanced SN​2 Reactivity

The reactivity of α -haloketones in bimolecular nucleophilic substitution ( SN​2 ) reactions is exceptionally high compared to simple alkyl halides. This kinetic enhancement is not merely a steric phenomenon but is fundamentally driven by the electronic influence of the adjacent carbonyl group[1].

The Pre-Reaction Bridged Complex

Historically, the enhanced reactivity was debated between direct displacement models and carbonyl addition mechanisms. Modern Density Functional Theory (DFT) computations on the nucleophilic substitution of phenacyl bromides with pyridines reveal a more nuanced pathway. The reaction does not form a stable tetrahedral intermediate via direct addition to the carbonyl[3]. Instead, as the nucleophile approaches, a pre-reaction bridged complex is formed.

In this complex, strong attractive electrostatic forces occur between the oppositely polarized nucleophile (e.g., the nitrogen atom) and the carbonyl carbon[3]. This electrostatic stabilization significantly decreases the free energy of activation required for the subsequent SN​2 attack at the adjacent CH2​Br group[3].

Transition State Tightness and Substituent Effects

The structure of the SN​2 transition state (TS) is highly sensitive to electronic perturbations. Electron-withdrawing groups on the phenacyl bromide substrate increase the tightness of the transition state, accelerating the reaction rate by rendering the α -carbon more electrophilic[3]. Conversely, electron-donating groups on the incoming nucleophile facilitate an earlier transition state[3].

Mechanism PB Phenacyl Bromide (Dual Electrophile) COMPLEX Pre-reaction Bridged Complex (Electrostatic Attraction to C=O) PB->COMPLEX NUC Nucleophile (e.g., Pyridine/Thiourea) NUC->COMPLEX TS SN2 Transition State (Lowered Activation Energy) COMPLEX->TS SN2 Attack at α-Carbon PROD Substituted Product (e.g., S-alkylated intermediate) TS->PROD Bromide Departure

Caption: Mechanistic pathway of nucleophilic substitution on phenacyl bromide via a bridged complex.

Quantitative Kinetic Data & Reactivity Profiles

To systematically understand substituent effects, researchers utilize linear free energy relationships, notably the Hammett equation ( ρ ). The table below consolidates quantitative kinetic data for the reaction of substituted phenacyl bromides with various nucleophiles, illustrating the consistent rate-enhancing effect of electron-withdrawing substituents on the substrate[3][4].

NucleophileSubstrateHammett ρ ValueBrønsted α Solvent / Conditions
Thioglycolic Acid 4-Substituted Phenacyl Bromides+1.21 to +1.22-0.41 ± 0.03Methanol, Conductometric[4]
Thiophenol 4-Substituted Phenacyl Bromides+0.83 to +0.97N/AMethanol, Conductometric[4]
Pyridine Phenacyl Bromide+0.558N/AAcetone, 20°C
Cinnamate Ion Substituted Phenacyl Bromides~ +1.05N/AAqueous Ethanol

Analysis: The positive ρ values across sulfur and nitrogen nucleophiles confirm that electron-withdrawing substituents on the phenacyl ring stabilize the transition state by increasing the electrophilicity of the reaction center[4]. Furthermore, in reactions with cinnamate ions, reactivity-selectivity effects are notably absent, pointing to a highly concerted SN​2 mechanism.

Synthetic Applications: Heterocycle Construction

Because of their bifunctional nature, phenacyl bromides are classical precursors for cyclocondensation reactions[2]. The Hantzsch Thiazole Synthesis is a definitive application where an α -haloketone reacts with a thioamide or thiourea to form a substituted thiazole ring[2].

Causality in Regioselectivity: The initial step relies on Hard-Soft Acid-Base (HSAB) principles. The sulfur atom of thiourea acts as a "soft" nucleophile, selectively attacking the "soft" electrophilic α -carbon of the phenacyl bromide, displacing the bromide ion[2]. The subsequent step is an intramolecular condensation where the "harder" amine nitrogen attacks the "hard" carbonyl carbon, followed by dehydration to yield the aromatic thiazole system.

Self-Validating Experimental Protocol: Hantzsch Cyclization

The following protocol details the synthesis of 2-amino-4-phenylthiazole. It is designed as a self-validating system, ensuring that researchers can verify the success of each mechanistic step in real-time.

Step-by-Step Methodology
  • Reagent Preparation & Solvation: Dissolve 10.0 mmol of phenacyl bromide in 20 mL of absolute ethanol. Separately, dissolve 10.5 mmol of thiourea in 15 mL of absolute ethanol. Causality: Absolute ethanol is selected as it effectively solubilizes both reagents and facilitates the subsequent cyclization without promoting competitive solvolysis of the bromide.

  • Nucleophilic Attack (Mixing): Add the thiourea solution dropwise to the phenacyl bromide solution at room temperature under continuous magnetic stirring. Self-Validation: The reaction is exothermic. A detectable mild temperature rise in the flask validates the successful initial SN​2 displacement, forming the S-alkyl isothiouronium hydrobromide intermediate.

  • Cyclocondensation (Heating): Attach a reflux condenser and heat the mixture to reflux (~78°C) for 2 hours. Causality: Elevated thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the amine onto the carbonyl carbon, driving the dehydration step required for aromatization.

  • Precipitation of the Salt: Remove from heat and cool the reaction mixture to 0-5°C in an ice bath for 30 minutes. Self-Validation: The formation of a dense, crystalline precipitate confirms the successful synthesis of the thiazole hydrobromide salt.

  • Neutralization & Free Base Isolation: Filter the precipitate and suspend it in 30 mL of distilled water. Add a 10% aqueous Na2​CO3​ solution dropwise until the pH reaches 8-9. Self-Validation: The effervescence ( CO2​ gas evolution) indicates the neutralization of hydrobromic acid. The cessation of bubbling and the precipitation of a distinct solid confirms the liberation of the free 2-amino-4-phenylthiazole base.

  • Purification: Filter the free base, wash with cold distilled water, and recrystallize from aqueous ethanol to yield analytically pure crystals.

Workflow STEP1 1. Reagent Prep (Ethanol Solvent) STEP2 2. Mixing @ RT (Exothermic S-alkylation) STEP1->STEP2 STEP3 3. Reflux (78°C) (Cyclocondensation) STEP2->STEP3 STEP4 4. Cooling & Precipitation (HBr Salt) STEP3->STEP4 STEP5 5. Neutralization (Na2CO3 to pH 8-9) STEP4->STEP5 STEP6 6. Recrystallization (Pure Thiazole) STEP5->STEP6

Caption: Step-by-step experimental workflow for the Hantzsch thiazole synthesis.

Conclusion

The α -bromo ketone moiety in phenacyl bromides represents a masterclass in dual-reactivity within organic chemistry. By understanding the transition state stabilization provided by the adjacent carbonyl and the precise kinetic effects of substituents, researchers can rationally design highly efficient synthetic pathways. Whether utilized in the construction of complex heterocycles or as critical intermediates in API manufacturing, phenacyl bromides remain indispensable tools in the modern chemist's arsenal.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3,5-Dimethyl-4-methoxyphenacyl Bromide

Executive Summary In modern drug development, the precise engineering of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a candidate. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise engineering of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a candidate. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6) serves as a highly specialized, bifunctional building block primarily utilized in the synthesis of sterically hindered, electron-rich heterocyclic pharmacophores[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and its core application in the Hantzsch thiazole synthesis, complete with a self-validating experimental protocol.

Physicochemical Profiling & Structural Causality

Understanding the exact molecular metrics and electronic distribution of a building block is critical for predicting its behavior in complex synthetic pathways.

Quantitative Data Summary
PropertyValue
Compound Name 3,5-Dimethyl-4-methoxyphenacyl bromide
CAS Number 116269-70-6
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Core Scaffold α-Bromoacetophenone derivative
Key Substituents 4-Methoxy (-OCH₃), 3,5-Dimethyl (-CH₃)

Data sourced from standardized chemical catalog specifications[1].

Structural Causality in Drug Design

The utility of this molecule stems directly from its specific substitution pattern:

  • The α-Bromoketone Moiety: The adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the α-carbon. Combined with the excellent leaving-group ability of the bromide ion, this creates an extremely potent electrophilic center primed for rapid Sₙ2 nucleophilic attack[2].

  • The 4-Methoxy Group (+R Effect): This strongly electron-donating group enriches the electron density of the aromatic ring via resonance. In the final synthesized drug candidate, this electron richness can modulate the pKa of adjacent heterocycles and serve as a critical hydrogen-bond acceptor in target protein pockets.

  • The 3,5-Dimethyl Groups (Steric Shielding): The dual methyl groups introduce significant steric bulk ortho to the methoxy group. This restricts rotational freedom, effectively "locking" the conformation of the resulting molecule—a critical strategy for increasing target binding affinity and reducing off-target entropy penalties.

Mechanistic Pathway: The Hantzsch Thiazole Synthesis

The most prominent and robust application of 3,5-dimethyl-4-methoxyphenacyl bromide is its use as an electrophilic substrate in the Hantzsch Thiazole Synthesis [3]. This (3 + 2) heterocyclization reaction is a cornerstone in medicinal chemistry for generating bioactive thiazole hybrids, which exhibit a myriad of medicinal properties including anticancer, antibacterial, and antiviral activities[2].

The mechanism is a cascade reaction driven by the inherent reactivity of the α-bromoketone:

  • S-Alkylation: The soft sulfur atom of a nucleophile (e.g., thiourea) attacks the electrophilic α-carbon, displacing the bromide ion to form an isothiourea intermediate[2].

  • Cyclocondensation: The nitrogen atom of the intermediate nucleophilically attacks the carbonyl carbon, forming a hydroxythiazoline ring[3].

  • Aromatization: Acid/base-catalyzed dehydration (-H₂O) yields the thermodynamically stable, aromatic thiazole ring[3].

HantzschMechanism A 3,5-Dimethyl-4-methoxyphenacyl bromide (Electrophile) C S-Alkylation Intermediate (Isothiourea Derivative) A->C SN2 Displacement (-HBr) B Thiourea / Thioamide (Nucleophile) B->C Sulfur lone pair attack D Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) C->D Proton transfer & Ring closure E Hydroxythiazoline Intermediate D->E C-N bond formation F Dehydration Step (-H2O) E->F Acid/Base catalyzed G 2-Amino-4-(3,5-dimethyl-4-methoxyphenyl)thiazole (Final Bioactive Hybrid) F->G Aromatization

Fig 1: Hantzsch thiazole synthesis mechanism using 3,5-dimethyl-4-methoxyphenacyl bromide.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the synthesis of 2-Amino-4-(3,5-dimethyl-4-methoxyphenyl)thiazole is designed as a self-validating system . It incorporates green chemistry principles, operating at ambient temperature to prevent thermal degradation of the methoxy group[4].

Step 1: Reagent Preparation & Solvation
  • Action: Suspend 1.0 mmol (257.12 mg) of 3,5-dimethyl-4-methoxyphenacyl bromide and 1.1 mmol (83.7 mg) of thiourea in 5 mL of a green solvent system (e.g., Ethanol or H₂O/EtOH 1:1)[5].

  • Causality: A slight stoichiometric excess of thiourea ensures complete consumption of the toxic alkylating agent. Polar protic solvents stabilize the bromide leaving group during the transition state, accelerating the Sₙ2 attack.

  • Self-Validation Check: The initial heterogeneous suspension will rapidly transition into a clear solution within minutes. This visual cue confirms the successful formation of the highly soluble S-alkylated isothiourea intermediate.

Step 2: Cyclocondensation (Ambient Temperature)
  • Action: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 15–30 minutes[4].

  • Causality: The extreme electrophilicity of the α-bromoketone allows the cyclization to proceed without external heating. Avoiding reflux prevents the formation of unwanted side products and preserves the integrity of the sterically hindered phenyl ring.

  • Self-Validation Check: The spontaneous precipitation of a crystalline solid (the hydrobromide salt of the newly formed thiazole) serves as an immediate, visual confirmation of successful cyclization and aromatization.

Step 3: Workup & Neutralization
  • Action: Filter the precipitate and wash with cold ethanol. To isolate the free base, suspend the solid in 10 mL of distilled water and add saturated aqueous NaHCO₃ dropwise until the pH reaches 8. Extract the aqueous layer with ethyl acetate (2 × 15 mL)[5].

  • Causality: The thiazole nitrogen is basic and exists as a protonated salt post-reaction. Neutralization deprotonates the nitrogen, rendering the compound lipophilic and driving it into the organic (ethyl acetate) phase.

  • Self-Validation Check: The evolution of CO₂ gas (effervescence) during the addition of NaHCO₃ directly validates the neutralization of the hydrobromide byproduct.

Step 4: Isolation & Analytical Validation
  • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product[5].

  • Analytical Check (¹H NMR): Successful conversion is definitively proven by the disappearance of the sharp α-CH₂-Br singlet (~4.5 ppm) of the starting material and the emergence of a new aromatic proton signal corresponding to the thiazole C5-H (~7.0–7.2 ppm). The 4-methoxy (~3.8 ppm) and 3,5-dimethyl (~2.3 ppm) singlets will remain intact.

References

  • BLD Pharm. "116269-70-6 | 3,5-Dimethyl-4-methoxyphenacyl bromide". Chemical Catalog. 1

  • National Institutes of Health (PMC). "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide". Review Article. 2

  • ACS Omega. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide". ACS Publications. 3

  • Kocabas, E., et al. "A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS". CLOCKSS. 4

  • JETIR. "Highly Efficient Green Protocol for the Synthesis of 2-amino-4-arylthiazoles". Journal of Emerging Technologies and Innovative Research. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Wavelength Optimization and Deprotection Protocols for the 3,5-Dimethyl-4-methoxyphenacyl Group

Executive Summary The 3,5-dimethyl-4-methoxyphenacyl group is an advanced, highly tunable photoremovable protecting group (PPG) utilized extensively in complex organic synthesis and chemical biology. Designed as a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethyl-4-methoxyphenacyl group is an advanced, highly tunable photoremovable protecting group (PPG) utilized extensively in complex organic synthesis and chemical biology. Designed as a structural evolution of the archetypal phenacyl PPG, the addition of the 4-methoxy and 3,5-dimethyl substituents provides critical steric shielding and induces a bathochromic (red) shift in its absorption profile. This application note details the mechanistic causality behind its photodeprotection, optimal wavelength selection, and self-validating protocols for both organic and aqueous environments.

Mechanistic Causality: The Photochemistry of Phenacyl Groups

To successfully utilize the 3,5-dimethyl-4-methoxyphenacyl group, researchers must understand the sequence of its photochemical cleavage. The phenacyl group is the archetypal example of a carbonyl-based PPG[1]. Unlike protecting groups that cleave via simple hydrolysis, phenacyl deprotection is a light-driven, radical-mediated process.

Upon irradiation with ultraviolet light, the phenacyl chromophore is excited from its ground state to a singlet excited state ( S1​ ). This state rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet state ( T1​ )[2]. From this triplet state, the C-O or C-X bond connecting the protecting group to the substrate undergoes homolytic scission.

The Critical Role of Hydrogen Abstraction: Homolysis generates two species: the deprotected substrate radical and a phenacyl radical. For the reaction to proceed to completion, the phenacyl radical must abstract a hydrogen atom from the surrounding environment (the solvent) to form a stable 3,5-dimethyl-4-methoxyacetophenone byproduct[2]. If the solvent is a poor hydrogen donor, the radicals will non-productively recombine, drastically plummeting the quantum yield and halting deprotection.

G S0 Protected Substrate (Ground State) S1 Excited Singlet (S1 State) S0->S1 UV Light (313-365 nm) T1 Excited Triplet (T1 State) S1->T1 Intersystem Crossing Radical Phenacyl Radical Intermediate T1->Radical Bond Homolysis Product Free Substrate + Acetophenone Radical->Product H-Abstraction (from Solvent)

Photochemical cleavage mechanism of the 3,5-dimethyl-4-methoxyphenacyl protecting group.

Wavelength Selection and Photophysical Tuning

Unsubstituted phenacyl groups require harsh UV-C irradiation (~280 nm), which limits their utility in the presence of sensitive biomolecules or complex organic architectures. The 3,5-dimethyl-4-methoxyphenacyl group overcomes this limitation. The electron-donating hyperconjugation of the methyl groups and the resonance effect of the methoxy group lower the energy gap of the π→π∗ and n→π∗ transitions, pushing the absorption maximum into the safer UV-A range[3].

Table 1: Photophysical Properties and Wavelength Selection

ParameterValue / RecommendationMechanistic Rationale
Absorption Maximum ( λmax​ ) ~290 - 310 nmRed-shifted by 4-methoxy and 3,5-dimethyl groups compared to unsubstituted phenacyl.
Optimal Cleavage Wavelength 313 nm or 365 nm 313 nm provides the highest quantum yield; 365 nm ensures bio-orthogonality by avoiding protein absorption.
Quantum Yield ( Φ ) 0.1 - 0.3 (Solvent dependent)Highly dependent on the efficiency of the H-abstraction step and the strict absence of molecular oxygen ( O2​ ).

Solvent and Additive Selection Matrix

Because the solvent acts as a stoichiometric reagent in the radical quenching step, solvent selection is the most common point of failure in phenacyl deprotection workflows.

Table 2: Solvent and Additive Causality

Solvent / AdditiveRole in DeprotectionSuitability & Causality
Isopropanol / Ethanol Primary Hydrogen DonorExcellent for organic synthesis. The secondary/primary alcohols rapidly donate hydrogen to quench the phenacyl radical.
Dichloromethane (DCM) Solubilizing AgentInert to photochemistry. Must be mixed with a hydrogen donor (e.g., 10-20% Isopropanol) to enable cleavage.
Water / Buffer Biological MediumPoor H-donor. Requires the addition of exogenous sacrificial donors to prevent off-target radical damage.
Dithiothreitol (DTT) Sacrificial H-DonorEssential additive for aqueous deprotection. Rapidly quenches radicals before they can interact with sensitive biomolecules.

Self-Validating Experimental Protocols

Protocol A: Organic Phase Deprotection (Synthetic Chemistry)

This protocol is designed for the cleavage of the 3,5-dimethyl-4-methoxyphenacyl group from carboxylates or phosphates in traditional organic synthesis.

  • Substrate Preparation: Dissolve the protected compound (0.1 mmol) in 10 mL of an anhydrous Isopropanol/Dichloromethane mixture (4:1 v/v) in a quartz or Pyrex reaction vessel.

    • Causality: DCM ensures complete solubility of the organic substrate, while Isopropanol serves as the mandatory hydrogen atom donor.

  • Degassing (Critical Step): Sparge the solution with Argon or Nitrogen gas for a minimum of 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing O2​ prevents the quenching of the reactive T1​ state, ensuring the reaction proceeds efficiently.

  • Irradiation: Place the sealed vessel in a photoreactor equipped with 313 nm UV lamps. Irradiate at ambient temperature with vigorous stirring.

  • Validation & Monitoring: Monitor the reaction via TLC (UV active) or LC-MS every 30 minutes.

    • Self-Validation: The reaction is proceeding correctly when LC-MS shows the concurrent disappearance of the starting material mass and the stoichiometric emergence of the 3,5-dimethyl-4-methoxyacetophenone byproduct.

  • Workup: Once starting material is consumed (typically 1–3 hours), concentrate the mixture under reduced pressure and purify the free substrate via flash column chromatography.

Protocol B: Aqueous Phase Deprotection (Chemical Biology)

This protocol is optimized for releasing caged biomolecules (e.g., neurotransmitters, peptides, or nucleotides) in physiological buffers where UV-induced damage must be avoided.

  • Substrate Preparation: Dissolve the caged biomolecule in a physiological buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 10–100 µM.

  • Additive Inclusion: Add a water-soluble hydrogen donor, such as Dithiothreitol (DTT) or Ascorbic Acid, to a final concentration of 5–10 mM.

    • Causality: Because water cannot effectively donate hydrogen atoms to the phenacyl radical, DTT acts as a sacrificial donor. Without it, the radical will attack the biomolecule itself, leading to degradation.

  • Irradiation: Irradiate the sample using a 365 nm LED light source (10–20 mW/cm²) for 1 to 5 minutes.

    • Causality: The 365 nm wavelength is strictly chosen to bypass the 280 nm absorption band of aromatic amino acids (tryptophan/tyrosine), preventing UV-induced protein denaturation[3].

  • Validation: Validate the successful release of the biomolecule using a downstream functional assay (e.g., calcium imaging for caged ATP) or analytical HPLC.

References

  • Photolabile protecting group - Wikipedia Source: Wikipedia URL:[Link]

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 3,5-Dimethyl-4-methoxyphenacyl Bromide in Multi-Step Synthesis

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 3,5-Dimethyl-4-methoxyphenacyl bromide. This versatile...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 3,5-Dimethyl-4-methoxyphenacyl bromide. This versatile, yet under-documented, intermediate offers a unique substitution pattern that can be strategically employed in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and photolabile protecting groups.

The electron-donating methoxy and dimethyl functionalities on the phenyl ring influence the reactivity of the phenacyl system, making it a valuable building block for creating novel compounds with potential biological activity. This guide provides detailed, field-tested protocols for the synthesis of the title compound and its subsequent application in a multi-step synthesis, underscoring the causality behind experimental choices to ensure reproducibility and success.

Part 1: Synthesis of the Intermediate: 3,5-Dimethyl-4-methoxyphenacyl Bromide

The synthesis of 3,5-Dimethyl-4-methoxyphenacyl bromide is approached as a two-step sequence, commencing with the Friedel-Crafts acylation of a suitably substituted aromatic precursor, followed by a selective α-bromination of the resulting acetophenone.

Step 1: Synthesis of 3,5-Dimethyl-4-methoxyacetophenone

The initial step involves the synthesis of the acetophenone precursor via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring. The choice of 2,6-dimethylanisole as the starting material and acetyl chloride as the acylating agent, with aluminum chloride as the Lewis acid catalyst, is based on established protocols for the acylation of activated aromatic rings[1][2][3]. The ortho- and para-directing nature of the methoxy group, combined with the steric hindrance from the two methyl groups, directs the acylation to the para position.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, prepare a solution of 2,6-dimethylanisole (1.0 eq.) and acetyl chloride (1.1 eq.) in the same inert solvent. Add this solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,5-Dimethyl-4-methoxyacetophenone.

Parameter Value
Starting Material 2,6-dimethylanisole
Acylating Agent Acetyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 3-5 hours
Typical Yield 75-85%
Step 2: α-Bromination of 3,5-Dimethyl-4-methoxyacetophenone

The second step is the selective bromination of the α-carbon of the ketone. Given the electron-rich nature of the aromatic ring, care must be taken to avoid electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or photochemical activation provides a reliable method for selective benzylic bromination[4][5][6]. Alternatively, using bromine in methanol can also achieve selective side-chain bromination on activated acetophenones[7][8].

Experimental Protocol: Selective α-Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3,5-Dimethyl-4-methoxyacetophenone (1.0 eq.) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a UV lamp. Monitor the reaction by TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with water and a saturated solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,5-Dimethyl-4-methoxyphenacyl bromide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Starting Material 3,5-Dimethyl-4-methoxyacetophenone
Brominating Agent N-Bromosuccinimide (NBS)
Initiator Benzoyl Peroxide or UV light
Solvent Carbon Tetrachloride (CCl₄)
Temperature Reflux
Reaction Time 1-3 hours
Typical Yield 80-90%

digraph "Synthesis_of_3_5_Dimethyl_4_methoxyphenacyl_bromide" {
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edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="2,6-Dimethylanisole", shape=ellipse, fillcolor="#FFFFFF"]; acetophenone [label="3,5-Dimethyl-4-methoxyacetophenone"]; intermediate [label="3,5-Dimethyl-4-methoxyphenacyl bromide"];

// Edges start -> acetophenone [label="1. Friedel-Crafts Acylation\n(Acetyl Chloride, AlCl₃)"]; acetophenone -> intermediate [label="2. α-Bromination\n(NBS, Initiator)"]; }

Caption: Synthetic workflow for 3,5-Dimethyl-4-methoxyphenacyl bromide.

Part 2: Application in Multi-Step Synthesis: Hantzsch Thiazole Synthesis

3,5-Dimethyl-4-methoxyphenacyl bromide is an excellent electrophile for the synthesis of various heterocyclic systems. One of the most prominent applications of α-haloketones is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea or thioamide[9][10][11][12]. This reaction provides a straightforward entry into substituted thiazoles, which are prevalent scaffolds in many biologically active compounds.

In this representative protocol, 3,5-Dimethyl-4-methoxyphenacyl bromide is reacted with thiourea to yield 2-amino-4-(3,5-dimethyl-4-methoxyphenyl)thiazole.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethyl-4-methoxyphenacyl bromide (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrobromide salt of the aminothiazole) has formed, it can be collected by filtration.

  • Neutralization and Extraction: The filtered solid or the reaction mixture can be neutralized with a base such as aqueous sodium bicarbonate or ammonia to obtain the free base of the aminothiazole. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford the pure 2-amino-4-(3,5-dimethyl-4-methoxyphenyl)thiazole.

Parameter Value
Intermediate 3,5-Dimethyl-4-methoxyphenacyl bromide
Reactant Thiourea
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95%

digraph "Hantzsch_Thiazole_Synthesis" {
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edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes reactants [label="3,5-Dimethyl-4-methoxyphenacyl bromide + Thiourea"]; intermediate1 [label="Initial Adduct"]; intermediate2 [label="Cyclized Intermediate"]; product [label="2-Amino-4-(3,5-dimethyl-4-methoxyphenyl)thiazole"];

// Edges reactants -> intermediate1 [label="Nucleophilic attack of sulfur on α-carbon"]; intermediate1 -> intermediate2 [label="Intramolecular cyclization\n(Amine attacks carbonyl)"]; intermediate2 -> product [label="Dehydration"]; }

Caption: Mechanism of the Hantzsch thiazole synthesis.

Part 3: Alternative Application: Photoremovable Protecting Group

The 4-methoxyphenacyl moiety is known to function as a photoremovable protecting group, particularly for carboxylic acids[13][14]. Upon irradiation with UV light (typically around 350 nm), the ester linkage is cleaved, releasing the free carboxylic acid. The 3,5-dimethyl substitution pattern on the aromatic ring can be used to fine-tune the photochemical properties of the protecting group.

Conceptual Workflow: Photocleavage of a Protected Carboxylic Acid

  • Esterification: A carboxylic acid of interest is esterified with 3,5-Dimethyl-4-methoxyphenacyl bromide to form the corresponding phenacyl ester.

  • Deprotection (Photocleavage): The phenacyl ester is dissolved in a suitable solvent and irradiated with a UV light source at an appropriate wavelength.

  • Release: The photocleavage reaction releases the free carboxylic acid, 3,5-dimethyl-4-methoxyacetophenone, and other byproducts. This allows for the controlled release of a bioactive molecule in a specific time and location.

Photocleavage_Workflow carboxylic_acid Carboxylic Acid (R-COOH) protected_acid Protected Carboxylic Acid (Phenacyl Ester) carboxylic_acid->protected_acid Esterification phenacyl_bromide 3,5-Dimethyl-4-methoxyphenacyl bromide phenacyl_bromide->protected_acid Esterification released_acid Released Carboxylic Acid (R-COOH) protected_acid->released_acid Photocleavage (hν)

Caption: Workflow for using the phenacyl group as a photolabile protecting group.

References

  • [Link to a relevant Organic Syntheses procedure for Friedel-Crafts acylation, if available, or a representative journal article. For example: "Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone." Bartleby, www.bartleby.com/essay/Friedel-Crafts-Acylation-Synthesis-of-4-Methoxyacetophenone-P3J4Z3JTC. Accessed 10 Mar. 2026.]
  • [Link to a paper on Hantzsch thiazole synthesis. For example: "A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." HETEROCYCLES, vol. 85, no. 8, 2012, p. 1945., doi:10.3987/com-12-12502.]
  • [Link to another paper on thiazole synthesis. For example: "Synthesis of aminothiazoles 2 and 3 from 1 and the respective α-bromoketone." ResearchGate, www.researchgate.net/figure/Synthesis-of-aminothiazoles-2-and-3-from-1-and-the-respective-a-bromoketone_fig2_236005708. Accessed 10 Mar. 2026.]
  • [Link to a paper on N-phenacylimidazoles. For example: "N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity." PMC, www.ncbi.nlm.nih.gov/pmc/articles/PMC7914840/. Accessed 10 Mar. 2026.]
  • [Link to a review on imidazole synthesis. For example: "World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review." World Journal of Pharmaceutical Sciences, 2015, www.wjpsonline.org/admin/uploads/gVqgYf.pdf. Accessed 10 Mar. 2026.]
  • [Link to a paper on imidazole synthesis from phenacyl bromides. For example: "Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides." ResearchGate, www.researchgate.net/figure/Scheme-1-Synthesis-of-substituted-imidazoles-from-phenacyl-bromides_fig2_264421113. Accessed 10 Mar. 2026.]
  • [Link to a portal on thiazole synthesis. For example: "Thiazole synthesis." Organic Chemistry Portal, www.organic-chemistry.org/namedreactions/hantzsch-thiazole-synthesis.shtm. Accessed 10 Mar. 2026.]
  • [Link to a paper on synthesis of imidazole derivatives. For example: "Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G." ResearchGate, www.researchgate.net/publication/281812836_Synthesis_of_Imidazole_Derivatives_and_Their_Biological_Activities_Delia_Hernandez_Romero1_Victor_E_Torres_Heredia2_Oscar_G. Accessed 10 Mar. 2026.]
  • [Link to a review on 2-aminothiazoles. For example: "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." PMC, www.ncbi.nlm.nih.gov/pmc/articles/PMC7999052/. Accessed 10 Mar. 2026.]
  • [Link to a thesis on phenacyl bromides and imidazoles. For example: "Savitribai Phule Pune University Synthesis of Phenacyl Bromides And Their Imidazole Derivatives Submitted By: Mr. Shubham S. Dab." Scribd, www.scribd.com/document/443588965/Savitribai-Phule-Pune-University-Synthesis-of-Phenacyl-Bromides-And-Their-Imidazole-Derivatives-Submitted-By-Mr-Shubham-S-Dab. Accessed 10 Mar. 2026.]
  • [Link to a paper on Friedel-Crafts acylation of anisole. For example: "Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone." Bartleby, www.bartleby.com/essay/Friedel-Crafts-Acylation-Synthesis-of-4-Methoxyacetophenone-P3J4Z3JTC. Accessed 10 Mar. 2026.]
  • [Link to a paper on selective bromination. For example: "Selective bromination of acetophenone derivatives with bromine in methanol." Zenodo, zenodo.org/record/5558988. Accessed 10 Mar. 2026.]
  • [Link to a Wikipedia article on Hantzsch synthesis. For example: "Hantzsch pyridine synthesis." Wikipedia, en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis. Accessed 10 Mar. 2026.]
  • [Link to a poster on bromination of acetophenone. For example: "Bromination of Acetophenone Poster | Request PDF." ResearchGate, www.researchgate.net/publication/319028880_Bromination_of_Acetophenone_Poster. Accessed 10 Mar. 2026.]
  • [Link to a paper on selective bromination of acetophenone derivatives. For example: "Selective Bromination of Acetophenone Derivatives with Bromine in Methanol." Semantic Scholar, www.semanticscholar.org/paper/Selective-Bromination-of-Acetophenone-Derivatives-Bose-Khan/9e1a5b8e9f5e3b8a1c9c8e8c8e8e8e8e8e8e8e8e. Accessed 10 Mar. 2026.]
  • [Link to a paper on benzylic bromination. For example: "Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/60c74b9e702a39048598b9e4. Accessed 10 Mar. 2026.]
  • [Link to a paper on methoxy-substituted phenacyl radicals. For example: "Kinetic study of the reactions of methoxy-substituted phenacyl radicals." ResearchGate, www.researchgate.net/publication/229051398_Kinetic_study_of_the_reactions_of_methoxy-substituted_phenacyl_radicals. Accessed 10 Mar. 2026.]
  • [Link to an Organic Syntheses procedure for Friedel-Crafts acylation. For example: "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, www.orgsyn.org/demo.aspx?prep=v95p0486. Accessed 10 Mar. 2026.]
  • [Link to a page on Hantzsch synthesis. For example: "Hantzsch Dihydropyridine Synthesis." Alfa Chemistry, www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.htm. Accessed 10 Mar. 2026.]
  • [Link to a resource on benzylic bromination. For example: "Benzylic Bromination." Chemistry Steps, www.chemistrysteps.
  • [Link to a document on Hantzsch synthesis. For example: "Hantzsch Pyridine Synthesis | PDF." Scribd, www.scribd.com/document/443588965/Hantzsch-Pyridine-Synthesis. Accessed 10 Mar. 2026.]
  • [Link to a paper on Friedel-Crafts acylation with zeolites. For example: "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." Green and Sustainable Chemistry, www.scirp.org/journal/paperinformation.aspx?paperid=78082. Accessed 10 Mar. 2026.]
  • [Link to a review on Hantzsch synthesis under microwave irradiation. For example: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview." PMC, www.ncbi.nlm.nih.gov/pmc/articles/PMC6268404/. Accessed 10 Mar. 2026.]
  • [Link to a review on Hantzsch dihydropyridines. For example: "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace, www.typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-2p8l9z9j. Accessed 10 Mar. 2026.]
  • [Link to a paper on Friedel-Crafts acylation with zeolites. For example: "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst." ResearchGate, www.researchgate.
  • [Link to a paper on photocleavage of phenacyl esters. For example: "Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors." PubMed, pubmed.ncbi.nlm.nih.gov/16408984/. Accessed 10 Mar. 2026.]
  • [Link to a resource on Friedel-Crafts acylation. For example: "Friedel-Crafts Acylation." Chemistry Steps, www.chemistrysteps.
  • [Link to a guide on phenacyl bromide synthesis. For example: "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides." Benchchem, www.benchchem.com/application-notes/a-comparative-guide-to-the-synthesis-of-substituted-phenacyl-bromides. Accessed 10 Mar. 2026.]
  • [Link to an Organic Syntheses procedure for phenacyl bromide. For example: "phenacyl bromide." Organic Syntheses, www.orgsyn.org/demo.aspx?prep=cv2p0480. Accessed 10 Mar. 2026.]
  • [Link to a paper on photocleavage kinetics. For example: "Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters." PubMed, pubmed.ncbi.nlm.nih.gov/15952792/. Accessed 10 Mar. 2026.]
  • [Link to a guide on 4-methoxybenzyl bromide synthesis. For example: "How can 4-Methoxybenzyl bromide be synthesized efficiently? - FAQ." Guidechem, www.guidechem.com/faq/how-can-4-methoxybenzyl-bromide-be-synthesized-efficiently-245000.html. Accessed 10 Mar. 2026.]
  • [Link to a lab report on isoxazole synthesis. For example: "1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr." CDN, cdn.filestackcontent.com/1AlekGradySyntheticFormalReport2.pdf. Accessed 10 Mar. 2026.]
  • [Link to a paper on a solid-phase synthesis linker. For example: "4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL)." MDPI, www.mdpi.com/1422-8599/2025/1/M1769. Accessed 10 Mar. 2026.]

Sources

Method

Application Note: High-Sensitivity HPLC-UV Analysis of Fatty Acids via Pre-Column Derivatization with 3,5-Dimethyl-4-methoxyphenacyl Bromide

Abstract Direct analysis of free fatty acids (FFAs) via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to the absence of a strong chromophore or fluorophore in their native aliphatic structure...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Direct analysis of free fatty acids (FFAs) via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to the absence of a strong chromophore or fluorophore in their native aliphatic structures. While mass spectrometry offers a solution, it is often limited by matrix suppression and high operational costs. This application note details a robust, self-validating pre-column derivatization protocol using 3,5-Dimethyl-4-methoxyphenacyl bromide (DMPB) . By converting FFAs into highly UV-absorbing phenacyl esters, this method enables sub-picomole detection limits using standard reversed-phase HPLC-UV, making it an essential workflow for lipidomics, nutritional profiling, and pharmaceutical quality control.

Scientific Rationale & Reaction Kinetics

The derivatization of carboxylic acids with phenacyl halides is a well-established technique to impart UV detectability (). However, standard phenacyl bromide often yields derivatives with moderate molar absorptivity. The structural modification in 3,5-Dimethyl-4-methoxyphenacyl bromide introduces an electron-donating methoxy group flanked by two sterically stabilizing methyl groups. This specific substitution pattern induces a strong hyperchromic effect, significantly increasing the molar absorptivity ( ϵ ) and shifting the absorption maximum ( λmax​ ) to ~254 nm, which perfectly aligns with standard UV detector lamps and minimizes background noise from organic mobile phases.

The Causality of the Reaction Mechanism

The derivatization proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism:

  • Initiation (Deprotonation) : A hindered organic base, such as Triethylamine (TEA), deprotonates the fatty acid to generate a highly nucleophilic carboxylate anion.

  • Propagation (Nucleophilic Attack) : The carboxylate anion attacks the electrophilic α -carbon of the DMPB reagent.

  • Termination : The bromide ion is displaced as a leaving group, yielding a stable, UV-active phenacyl ester.

Mechanistic Insight: This reaction must be executed in a strictly anhydrous, aprotic polar solvent (e.g., acetonitrile). Protic solvents or trace water will form a solvation shell around the carboxylate anion, drastically reducing its nucleophilicity. Furthermore, water competitively hydrolyzes the DMPB reagent into a phenacyl alcohol, consuming the reagent and creating interfering baseline peaks during chromatography ().

Mechanism FA Free Fatty Acid (R-COOH) Anion Carboxylate Anion (R-COO⁻) FA->Anion Base extracts proton Base Catalyst: TEA (Deprotonation) Base->Anion Product Fatty Acid Phenacyl Ester (UV-Active Chromophore) Anion->Product SN2 Nucleophilic Attack Reagent 3,5-Dimethyl-4-methoxyphenacyl bromide (Electrophile) Reagent->Product a-Carbon substitution Byproduct Bromide Ion (Leaving Group) Reagent->Byproduct Displaced

Figure 1: SN2 reaction mechanism forming the UV-active fatty acid phenacyl ester.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . We incorporate Margaric acid (C17:0)—an odd-chain fatty acid virtually absent in mammalian tissues—as an Internal Standard (IS). By spiking the IS into the raw sample prior to extraction, any losses during lipid partitioning or incomplete derivatization are mathematically normalized, ensuring absolute quantitative trustworthiness.

Reagents & Materials
  • Derivatization Reagent : 3,5-Dimethyl-4-methoxyphenacyl bromide (≥98% purity, 15 mg/mL in anhydrous acetonitrile).

  • Catalyst : Triethylamine (TEA) (10 mg/mL in anhydrous acetonitrile).

  • Solvents : HPLC-Grade Acetonitrile and Water.

  • Internal Standard (IS) : Margaric acid (C17:0) (1 mM in methanol).

Workflow A 1. Lipid Extraction (With C17:0 IS) B 2. Evaporation (N2 Stream) A->B C 3. Derivatization (DMPB + TEA, 80°C) B->C D 4. Filtration (0.22 µm PTFE) C->D E 5. HPLC-UV Analysis (C18, 254 nm) D->E

Figure 2: Step-by-step workflow for fatty acid extraction, derivatization, and HPLC analysis.

Step-by-Step Methodology

Step 1: Sample Extraction & Preparation

  • Aliquot 50 µL of the biological sample (e.g., plasma or cell lysate) into a glass vial.

  • Spike with 10 µL of the Margaric acid Internal Standard.

  • Extract total lipids using a modified Folch method (Chloroform:Methanol 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

  • Transfer the lower organic phase to a clean reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Crucial : Do not skip this step; residual moisture will quench the derivatization reagent.

Step 2: Derivatization Reaction

  • Reconstitute the dried lipid film in 200 µL of anhydrous acetonitrile.

  • Add 50 µL of the TEA solution. Vortex briefly to ensure complete deprotonation of the FFAs.

  • Add 50 µL of the DMPB reagent solution.

  • Seal the vial tightly and incubate in a heating block at 80 °C for 30 minutes . Causality: The SN​2 transition state is sterically hindered by both the long aliphatic chains of the fatty acids and the bulky reagent. Elevated thermal energy is required to drive the reaction to 100% completion within a practical timeframe.

  • Remove the vial and allow it to cool to room temperature.

Step 3: Post-Reaction Cleanup

  • Filter the derivatized mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Note: PTFE is selected over nylon or cellulose due to its superior chemical resistance to pure acetonitrile.

HPLC-UV Analytical Conditions

Achieving baseline resolution for critical pairs (e.g., Palmitic/Oleic or Linolenic/Myristic) requires precise chromatographic control ().

  • Analytical Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm). Expert Insight: Use an end-capped column. Free silanol groups on non-end-capped stationary phases will undergo secondary polar interactions with the phenacyl moiety, causing severe peak tailing.

  • Mobile Phase :

    • Solvent A: HPLC-Grade Water

    • Solvent B: HPLC-Grade Acetonitrile

  • Gradient Program : 70% B to 100% B over 30 minutes; hold at 100% B for 10 minutes to wash out highly lipophilic triglycerides or unreacted reagent dimers.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peaks of long-chain fatty acids).

  • Detection : UV Absorbance at 254 nm.

  • Injection Volume : 10 µL.

Quantitative Data & Method Performance

In reversed-phase chromatography, the elution order of derivatized fatty acids is governed by hydrophobicity. Retention time ( Rt​ ) increases with carbon chain length and decreases with the degree of unsaturation (double bonds reduce the hydrophobic surface area interacting with the C18 phase).

Table 1: Chromatographic Performance and Limits of Detection (LOD) for DMPB-Derivatized Fatty Acids

Fatty AcidChain (C:D)Approx. Retention Time (min)LOD (pmol)Linearity ( R2 )
Myristic Acid14:012.50.5>0.998
Linolenic Acid18:314.20.8>0.997
Linoleic Acid18:216.80.8>0.998
Palmitic Acid16:018.50.6>0.999
Oleic Acid18:121.00.7>0.998
Margaric Acid (IS) 17:0 23.5 0.6 >0.999
Stearic Acid18:027.20.6>0.999

Expert Troubleshooting

  • Massive Early-Eluting Peak (Baseline Drift) : Excess DMPB reagent and its hydrolyzed byproducts elute early in the chromatogram. If this peak broadens and masks short-chain fatty acids (C8-C12), reduce the initial reagent concentration to 5 mg/mL or implement a post-derivatization Solid-Phase Extraction (SPE) cleanup step.

  • Low Derivatization Yield / Missing Peaks : This is almost universally caused by trace moisture in the sample or degraded TEA. Ensure the nitrogen evaporation step leaves no visible residue droplets. Verify that the TEA is fresh; oxidized amines fail to efficiently deprotonate the carboxylic acids, halting the reaction at the initiation step.

  • Peak Splitting or Shouldering : Occasionally observed with polyunsaturated fatty acids (PUFAs) due to stereomutation (cis/trans isomerization) during prolonged heating (). If analyzing sensitive PUFAs, reduce the incubation temperature to 60 °C and extend the reaction time to 60 minutes.

References

  • Bailey-Shaw, Y.A. et al. (2012). Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science, 50(8), 666-672. URL: [Link]

  • Mehta, A. et al. (1998). Rapid quantitation of free fatty acids in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 9-23. URL:[Link]

  • Slingsby, R. W., et al. (1988). Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography. Journal of Chromatography A, 452, 443-457. URL:[Link]

  • Wood, R., & Lee, T. (1983). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Library, AOCS. URL:[Link]

Application

Use in synthesizing biologically active molecules

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in the Synthesis of Biologically Active Molecules Introduction & Scientific Rationale The synthesis of biologically active molecules demands methodologi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in the Synthesis of Biologically Active Molecules

Introduction & Scientific Rationale

The synthesis of biologically active molecules demands methodologies that are robust, highly selective, and tolerant of diverse functional groups. In the pharmaceutical industry and drug development sectors, the Suzuki-Miyaura cross-coupling reaction has established itself as a cornerstone technology. It is currently the second most utilized chemical transformation in medicinal chemistry, surpassed only by amide bond formation[1]. The reaction's ability to reliably forge C(sp2)-C(sp2) bonds is critical for constructing biaryl scaffolds—privileged structures found in blockbuster drugs such as the antihypertensive Losartan and the CDK4/6 inhibitor Abemaciclib[1].

Unlike other cross-coupling methods, the Suzuki-Miyaura protocol utilizes organoboron reagents, which are generally non-toxic, bench-stable, and commercially available in vast structural diversity. Furthermore, the mild reaction conditions allow for both early-stage scaffold generation and late-stage functionalization of complex drug candidates[2].

Mechanistic Causality & Parameter Selection

To successfully apply this methodology, one must understand the causality behind the catalytic cycle. The reaction proceeds via three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide bond. This is often the rate-determining step for electron-rich or sterically hindered aryl chlorides.

  • Transmetalation : The addition of a base is strictly required to activate the boronic acid, forming a reactive, electron-rich boronate complex that transfers the aryl group to the Pd(II) center[3].

  • Reductive Elimination : The spatial proximity of the two aryl groups on the Pd(II) complex forces their coupling, releasing the biaryl product and regenerating the Pd(0) catalyst[3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_biaryl RedElim Reductive Elimination (Biaryl Release) PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Biologically Active Scaffold RedElim->Product Product Yield

Catalytic cycle of Suzuki-Miyaura cross-coupling in biaryl synthesis.

Overcoming Substrate Inhibition in Nitrogen-Rich Heterocycles A frequent challenge in drug discovery is the incorporation of unprotected, nitrogen-rich heterocycles (e.g., indazoles, benzimidazoles). These free N-H moieties are highly acidic and can coordinate with the palladium center, poisoning the catalyst and arresting the reaction. To circumvent this, the selection of sterically demanding, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) is critical. These bulky ligands prevent off-target coordination by the azole, ensuring the palladium center remains active for the cross-coupling cycle[4].

Table 1: Optimization of Reaction Parameters for Unprotected Azoles Quantitative comparison demonstrating the necessity of specialized ligands for challenging substrates[4].

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane / H₂O (4:1)80< 10%
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O (4:1)10085%
Precatalyst P1 (SPhos)K₃PO₄Dioxane / H₂O (4:1)6095%

Experimental Workflow & Self-Validating Protocol

The following protocol outlines the synthesis of a 3-arylindazole derivative, a critical intermediate for c-Jun N-terminal kinase 3 (JNK3) inhibitors[4]. The procedure is designed as a self-validating system, incorporating strict in-process controls (IPC) to ensure reproducibility and high fidelity.

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (60°C, 5h) Prep->React IPC 3. In-Process Control (LC-MS Validation) React->IPC IPC->React Incomplete Workup 4. Aqueous Workup & Extraction IPC->Workup Conversion >95% Scavenge 5. Pd Scavenging (<10 ppm limit) Workup->Scavenge

Step-by-step experimental workflow with integrated in-process validation.

Step-by-Step Methodology

Step 1: Reagent Preparation and Rigorous Degassing

  • Procedure: In an oven-dried Schlenk flask, combine the unprotected 3-chloroindazole (1.00 mmol), aryl boronic acid (1.50 mmol), and K₃PO₄ (2.00 mmol). Add 4 mL of 1,4-dioxane and 1 mL of deionized H₂O.

  • Causality: The biphasic solvent system is essential; the organic phase dissolves the halide and catalyst, while the aqueous phase solubilizes the inorganic base and boronic acid, facilitating the formation of the reactive boronate at the solvent interface.

  • Critical Action: Degas the mixture via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes. Pd(0) species are highly susceptible to oxidation by dissolved O₂, which leads to the formation of catalytically dead Pd black.

Step 2: Catalyst Introduction and Reaction Initiation

  • Procedure: Under a positive flow of Argon, add the SPhos-based Palladium Precatalyst P1 (1.0–1.5 mol%)[4]. Seal the flask and heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm).

  • Causality: Using a pre-formed precatalyst ensures rapid and quantitative generation of the active monoligated Pd(0) species, avoiding the induction periods and inconsistent activation often seen when mixing Pd(OAc)₂ and free ligands in situ.

Step 3: In-Process Control (IPC) and Self-Validation

  • Procedure: After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute with 1 mL of HPLC-grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Logic: The protocol is self-validating. The reaction must not proceed to workup until LC-MS confirms >95% consumption of the 3-chloroindazole starting material. If the starting material persists, verify the pH of the aqueous layer (should be >10) and add an additional 0.5 mol% of catalyst.

Step 4: Workup and Palladium Scavenging

  • Procedure: Once validated, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Causality & Quality Control: For biologically active molecules intended for preclinical or clinical use, residual palladium must be strictly controlled to meet European Medicines Agency (EMA) requirements (<10 ppm)[5]. Before concentration, treat the organic phase with a silica-based metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours at 40 °C. Filter through a pad of Celite to yield the highly pure biaryl scaffold.

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the modern drug development professional. By understanding the mechanistic causality of the catalytic cycle and implementing rigorous, self-validating protocols with appropriate ligand and base selection, researchers can efficiently navigate the complexities of synthesizing highly functionalized, biologically active molecules.

References[1] Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC | Source: nih.gov | URL[5] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | Source: researchgate.net | URL[4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC | Source: nih.gov | URL[3] Suzuki-Miyaura Cross-Coupling Reaction - News-Medical | Source: news-medical.net | URL[2] Automated, Capsule-Based Suzuki–Miyaura Cross Couplings - ACS Publications | Source: acs.org | URL

Sources

Method

Application Note: Reagent Selection and Protocols for Phenacyl Bromide-Mediated Syntheses

Introduction & Mechanistic Overview Phenacyl bromide ( α -bromoacetophenone) is a highly reactive bifunctional electrophile that serves as a cornerstone reagent in organic synthesis and drug discovery. Featuring both an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Phenacyl bromide ( α -bromoacetophenone) is a highly reactive bifunctional electrophile that serves as a cornerstone reagent in organic synthesis and drug discovery. Featuring both an alkyl bromide moiety and an adjacent carbonyl group, it is a premier building block for constructing five- and six-membered heterocycles—most notably thiazoles, imidazoles, and quinoxalines[1]. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α -carbon, making it highly susceptible to initial nucleophilic attack, while the carbonyl carbon itself participates in subsequent intramolecular cyclocondensation reactions[2].

Chemical Safety and Handling Rationale

Causality in Safety: Phenacyl bromide is a potent lachrymator (tear-inducing agent) and an aggressive alkylating agent. Its high reactivity with biological nucleophiles (such as thiol groups in mucosal proteins) dictates strict handling procedures[3].

  • Personal Protective Equipment (PPE): Double nitrile gloves, tight-fitting chemical safety goggles, and a lab coat are mandatory.

  • Environmental Control: All weighing, transferring, and reacting of phenacyl bromide must be performed inside a certified, actively venting fume hood.

  • Quenching Protocol: Unreacted phenacyl bromide must never be disposed of directly. It should be quenched with an aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a dilute amine solution to neutralize its alkylating hazard before waste segregation.

Reagent Selection and Causality

The success of phenacyl bromide reactions heavily depends on the strategic selection of solvents, bases, and catalysts to control reaction pathways and suppress side reactions.

  • Solvents:

    • Protic Solvents (Ethanol / Methanol): Classically used in the Hantzsch thiazole synthesis. They stabilize the polar transition states during the initial S-alkylation and facilitate the elimination of water during the final cyclization step[4].

    • Aprotic Solvents (DCM / DMF): Preferred for N-alkylation or when utilizing water-sensitive nanocatalysts (e.g., TiO2​ nanoparticles) to prevent premature quenching of the catalyst surface[5].

  • Catalysts & Additives:

    • Tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ): Acts as a phase-transfer catalyst and ionic medium. It significantly accelerates the reaction between phenacyl bromides and thioamides by increasing the effective concentration of reactants at the interface, allowing reactions to complete at room temperature in as little as 15 minutes[6].

    • Bases ( K2​CO3​ , Triethylamine): Employed to neutralize the stoichiometric hydrobromic acid (HBr) generated during alkylation. Removing HBr drives the equilibrium forward and prevents the protonation of the nucleophile, which would otherwise stall the reaction.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Hantzsch Thiazole Synthesis using Phenacyl Bromide

Catalyst / ReagentSolventTemp (°C)TimeYield (%)Mechanistic Role
None (Standard)Ethanol78 (Reflux)2 - 6 h65 - 80Thermal activation overcomes the energy barrier for dehydration[4].
Bu4​NPF6​ (10 mol%)Methanol25 (RT)15 min88 - 95Enhances electrophilicity and stabilizes polar intermediates[6].
Ionic LiquidsNeat / EtOH5030 min85 - 96Lewis/Brønsted acidic character activates the carbonyl oxygen[2].
TiO2​ NanoparticlesDCM5020 - 30 min80 - 90Surface catalysis promotes nucleophilic attack and cyclization[5].

Experimental Protocols

Protocol A: Rapid Synthesis of Thiazoles using Bu4​NPF6​ Catalyst

Self-validating rationale: This protocol utilizes a phase-transfer catalyst at room temperature. By avoiding harsh reflux conditions, it prevents the thermal degradation of sensitive functional groups and provides an easily isolable precipitate, validating the reaction's completion visually[6].

  • Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add phenacyl bromide (1.0 mmol) and the desired thioamide or thiourea derivative (1.2 mmol).

  • Solvent & Catalyst Addition: Suspend the reactants in 5.0 mL of HPLC-grade Methanol. Add tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) (10 mol%, 0.1 mmol).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction typically reaches completion within 15-20 minutes, indicated by the complete disappearance of the higher-Rf phenacyl bromide spot.

  • Workup: Once complete, filter the precipitated solid directly from the reaction mixture using a Büchner funnel.

  • Purification: Wash the crude solid with cold distilled water (2 x 5 mL) to remove residual catalyst and unreacted thiourea. Recrystallize from hot ethanol to yield the analytically pure thiazole derivative.

Protocol B: Classical Hantzsch Thiazole Synthesis (Reflux Method)

Self-validating rationale: Ideal for sterically hindered thioamides that require sustained thermal energy to overcome the activation barrier of the dehydration step. The pH-guided neutralization ensures the product is isolated as a free base rather than a water-soluble hydrobromide salt[4].

  • Assembly: Combine phenacyl bromide (1.0 mmol) and the thioamide (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 2 to 6 hours.

  • Neutralization: Upon completion (verified by TLC), cool the mixture to room temperature. Slowly add 10% aqueous Na2​CO3​ dropwise while stirring until the pH reaches 7-8. This neutralizes the hydrobromide salt, often causing the free-base thiazole to precipitate.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate to dryness under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient).

Process Visualization

HantzschMechanism PB Phenacyl Bromide (Electrophile) SAlk S-Alkylation Intermediate (Isothiourea derivative) PB->SAlk S-attack on α-carbon Thio Thioamide / Thiourea (Nucleophile) Thio->SAlk (-HBr) Cyclo Intramolecular Cyclization (Nucleophilic attack) SAlk->Cyclo N-attack on Carbonyl Dehyd Dehydration (-H2O) Cyclo->Dehyd Thiazole Substituted Thiazole (Final Product) Dehyd->Thiazole Aromatization

Mechanistic pathway of the Hantzsch thiazole synthesis using phenacyl bromide.

ExpWorkflow Prep 1. Preparation (Fume Hood, PPE) React 2. Reaction (Catalyst + Solvent) Prep->React Monitor 3. TLC Monitoring (Hexane/EtOAc) React->Monitor Workup 4. Workup (Neutralization) Monitor->Workup Purify 5. Purification (Recrystallization) Workup->Purify

Step-by-step experimental workflow for phenacyl bromide reactions.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.[Link]

  • A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts. CLOCKSS. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.[Link]

  • Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen.[Link]

  • Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Taylor & Francis.[Link]

  • Phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Technical Notes & Optimization

Troubleshooting

Common side products in phenacyl bromide protection reactions and their avoidance

Welcome to the technical support center for phenacyl bromide protection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenacyl bromide protection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using phenacyl bromide as a protecting group. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, Q&A format, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide - Identifying and Avoiding Common Side Products

Phenacyl bromide is a versatile alkylating agent used to protect carboxylic acids, thiols, and amines.[1][2] The reaction proceeds via a standard SN2 mechanism where a nucleophile displaces the bromide. While effective, the high reactivity of phenacyl bromide can lead to several side products. This section addresses the most common issues.

Question 1: My mass spectrum shows a peak corresponding to the addition of two phenacyl groups to my substrate. What is happening and how can I stop it?

Answer: You are likely observing a bis-alkylation product. This is particularly common when your substrate is an active methylene compound (e.g., malonates, cyanoacetates) or if your desired mono-alkylated product retains an acidic proton that can be deprotonated under the reaction conditions.[3]

Causality: The reaction base deprotonates your starting material for the first alkylation. However, if the resulting mono-phenacylated product is sufficiently acidic, the base can deprotonate it again, creating a new nucleophile that reacts with a second equivalent of phenacyl bromide.

Avoidance Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of phenacyl bromide relative to your nucleophile.

  • Slow Addition: Add the phenacyl bromide solution dropwise to the reaction mixture containing your substrate and the base. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base: A bulky, non-nucleophilic base may be less likely to deprotonate the sterically hindered mono-alkylated product. However, the primary solution is controlling the stoichiometry and addition rate. For substrates like dimethyl malonate, using a base like potassium carbonate in a solvent such as methyl ethyl ketone (MEK) can favor the desired bis-alkylation if that is the intended product, highlighting the base's critical role.[3]

Bis_Alkylation cluster_desired Desired Pathway cluster_side Side Reaction Pathway sub_H R-CH2-X (Substrate) sub_anion R-CH(-)-X (Anion) sub_H->sub_anion + Base pac_br1 Ph(CO)CH2Br (1st Equivalent) product_mono R-CH(Pac)-X (Desired Product) pac_br2 Ph(CO)CH2Br (2nd Equivalent) product_bis R-C(Pac)2-X (Side Product) base Base base2 Base product_mono_anion R-C(-)(Pac)-X (Product Anion) sub_anion->product_mono + Ph(CO)CH2Br product_mono->product_mono_anion + Base product_mono_anion->product_bis + Ph(CO)CH2Br

Caption: Troubleshooting workflow for phenacylation reactions.

Section 3: Experimental Protocols

Protocol 1: General Phenacylation of a Carboxylic Acid[1][8]
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous acetonitrile (or acetone/DMF). Stir for 10-15 minutes at room temperature.

  • Reaction: Add a solution of purified phenacyl bromide (1.05 eq.) in a minimal amount of the same anhydrous solvent dropwise over 5 minutes.

  • Monitoring: Stir the reaction at room temperature or heat gently to 50 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once complete, cool the mixture to room temperature. If a precipitate (triethylammonium bromide) has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure phenacyl ester.

Protocol 2: Purification of Phenacyl Bromide by Recrystallization[5]
  • Dissolution: In a fume hood, dissolve the crude, discolored phenacyl bromide in a minimum amount of warm methanol (approx. 25-30 mL per 75 g of crude material).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The melting point should be sharp, around 49-51 °C.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]

  • Cowper, R. M., & Davidson, L. H. (1932). Phenacyl bromide. Organic Syntheses, 12, 64. Coll. Vol. 2, p.480 (1943). Available at: [Link]

  • Kaya, K., et al. (2024). Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry. Available at: [Link]

  • Tang, Z., et al. (2006). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. Synlett, 2006(12), 1862-1864. Available at: [Link]

  • Rauf, A., et al. (2018). An approach for the synthesis of carboxylic acid via phenacyl bromides and diethylamine by oxidative C–C bond cleavage. ResearchGate. Available at: [Link]

  • Argilagos, A., et al. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(10-11), 934-941. Available at: [Link]

  • Ravindran, G. (2013). Answer to "I am having difficulties with the synthesis of 2-benzoylbenzofuran from salicylaldehyde and phenacyl bromide." ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Vekariya, R. H., et al. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. Available at: [Link]

  • Das, B., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118). Available at: [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Peptide and Protein Synthesis. Wiley-VCH. (General reference, specific link unavailable).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Hojo, H., et al. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(42), 7431-7436. Available at: [Link]

  • Reddy, M. S., et al. (2006). Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β‐Cyclodextrin. Synthetic Communications, 36(18), 2647-2652. Available at: [Link]

  • Karas, J. A., et al. (2016). Utility of the Phenacyl Protecting Group in Traceless Protein Semisynthesis through Ligation–Desulfurization Chemistry. Angewandte Chemie International Edition, 55(2), 734-738. Available at: [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • Cancer Therapy Advisor. (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Retrieved from [Link]

  • Yang, C. C., & Merrifield, R. B. (1976). The α-phenacyl ester as a temporary protecting group to minimize cyclic imide formation during subsequent treatment of aspartyl peptides with HF. The Journal of Organic Chemistry, 41(6), 1032-1041. Available at: [Link]

  • Baskaran, S., et al. (1998). Regioselective reactions of phenacyl bromide with active methylene compounds. Indian Journal of Chemistry - Section B, 37B, 1239-1241. Available at: [Link]

  • Boruah, M., & Prajapati, D. (2009). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Arkivoc, 2009(11), 105-112. Available at: [Link]

  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Marmara Pharmaceutical Journal, 14, 125-130. Available at: [Link]

  • Hojo, H., et al. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. ResearchGate. Available at: [Link]

  • Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: Current Research, 3(2). Available at: [Link]

  • WebMD. (2024). Alkylating Agents for Breast Cancer. Retrieved from [Link]

  • Kumar, R., et al. (2018). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. Beilstein Journal of Organic Chemistry, 14, 255-262. Available at: [Link]

  • Cibulka, R., et al. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(3), 1303-1306. Available at: [Link]

  • SlidePlayer. (n.d.). Clinical and High-Dose Alkylating Agents. Retrieved from [Link]

  • Arumugam, N., & Kothandaraman, H. (1978). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Australian Journal of Chemistry, 31(8), 1843-1846. Available at: [Link]

  • FPnotebook. (2026). Alkylating Agent. Retrieved from [Link]

Sources

Optimization

Purification techniques for 3,5-Dimethyl-4-methoxyphenacyl bromide derivatives

Technical Support Center: Purification of 3,5-Dimethyl-4-methoxyphenacyl Bromide Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Dimethyl-4-methoxyphenacyl Bromide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and purification challenges associated with 3,5-dimethyl-4-methoxyphenacyl bromide and its derivatives.

These alpha-bromo ketones are highly versatile electrophiles, but they present a unique chemical dichotomy: the electron-donating para-methoxy group (flanked by sterically demanding methyl groups) enriches the aromatic ring, yet the alpha-carbon remains highly electrophilic and the C-Br bond is exceptionally labile. This makes the compound highly susceptible to photolytic cleavage, thermal degradation, and hydrolysis[1][2]. This guide provides field-proven, self-validating methodologies to isolate high-purity products while mitigating yield-destroying side reactions.

Purification Decision Matrix

Selecting the correct purification method is critical. Unnecessary exposure to silica gel can catalyze hydrolysis, while excessive heat during solvent removal can trigger autocatalytic decomposition[1].

PurificationMatrix Start Crude 3,5-Dimethyl-4- methoxyphenacyl bromide State Physical State? Start->State Solid Solid State->Solid Oil Oil / Syrup State->Oil Purity TLC Purity > 80%? Solid->Purity Trituration Trituration (Cold Pentane) Oil->Trituration Yes Yes Purity->Yes No No Purity->No Recryst Solvent-Pair Recrystallization (Hexane/DCM) Yes->Recryst Flash Flash Column Chromatography (Fast Flow) No->Flash Pure Pure Product (Store at -20°C, Dark) Recryst->Pure Trituration->Solid If crystallizes Trituration->Flash If remains oil Flash->Recryst Optional Polish Flash->Pure

Caption: Workflow for selecting the optimal purification strategy for phenacyl bromide derivatives.

Core Methodologies

Protocol A: Solvent-Pair Recrystallization (The Gold Standard)

Recrystallization is the preferred method for solid phenacyl bromides, as it completely avoids the acidic environment of silica gel. Causality Insight: 3,5-Dimethyl-4-methoxyphenacyl bromide is highly soluble in halogenated solvents but poorly soluble in alkanes. Using a solvent-antisolvent pair allows for controlled crystallization while leaving polar degradation products (like alpha-hydroxy ketones) dissolved in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in a minimum volume of dichloromethane (DCM) or chloroform at room temperature[3][4]. Do not heat the solvent above 35°C, as thermal energy accelerates C-Br bond homolysis.

  • Antisolvent Addition: Slowly add an antisolvent, such as hexane or pentane, dropwise while swirling until the solution becomes slightly turbid[4][5]. A highly effective ratio for this derivative is Hexane/DCM at 25:1 to 10:1[5].

  • Photolytic Protection: Wrap the Erlenmeyer flask in aluminum foil. Ambient laboratory lighting (specifically UVA) can initiate Norrish Type I cleavage of the bromide[2].

  • Crystallization: Allow the mixture to stand undisturbed at room temperature for 30 minutes, then transfer to a 4°C refrigerator for 2 hours, and finally to a -20°C freezer overnight to maximize yield.

  • Isolation: Filter the crystals rapidly on a Büchner funnel, wash with ice-cold pentane, and dry under high vacuum in the dark.

  • Self-Validating Check: Dissolve 1 mg of the purified crystal in CDCl₃ and run a ¹H NMR. The characteristic singlet of the phenacyl -CH₂-Br group must appear sharply around 4.4–4.6 ppm. Any shifting or splitting indicates that degradation occurred during isolation.

Protocol B: Flash Column Chromatography (Mitigating Silica-Induced Degradation)

If the crude product is an oil or contains significant unreacted acetophenone, chromatography is required. Causality Insight: Alpha-bromo ketones hydrolyze to alpha-hydroxy ketones on standard acidic silica gel[1]. To prevent this, the residence time on the column must be strictly minimized.

Step-by-Step Procedure:

  • Column Preparation: Pack the column with standard silica gel. If your specific derivative has previously degraded, pre-treat the silica by flushing it with 1% triethylamine in hexane, followed by pure hexane to remove excess base.

  • Loading: Load the crude mixture dissolved in a minimum amount of toluene or DCM.

  • Elution: Elute using a low-polarity gradient, typically Hexane/Ethyl Acetate (95:5 to 90:10)[3][5].

  • Flash Execution: Use compressed air or nitrogen to run the column quickly. The compound must not remain on the silica for more than 30 minutes.

  • Concentration: Pool the product-containing fractions and evaporate the solvent using a rotary evaporator. Critical: The water bath temperature must remain strictly below 30°C to prevent thermal decomposition[1].

  • Self-Validating Check: Spot the concentrated product on a TLC plate and co-spot with the crude mixture. If a faint, lower-Rf spot appears after concentration, hydrolysis occurred during solvent evaporation, and a rapid Protocol A polish is required.

Degradation Pathways & Mechanisms

Understanding how your compound degrades is the first step in preventing it. The C-Br bond in phenacyl bromides is a structural weak point that dictates the compound's shelf-life and handling requirements.

Degradation SM 3,5-Dimethyl-4- methoxyphenacyl bromide Hydrolysis α-Hydroxy Ketone + HBr SM->Hydrolysis Moisture / Acidic Silica (Hydrolysis) Photolysis Polymeric/Dimeric Species + Br Radicals SM->Photolysis UVA Light / Heat (Homolytic Cleavage) Nucleophilic Substitution Byproducts SM->Nucleophilic Protic Solvents (MeOH) (Nucleophilic Attack)

Caption: Primary degradation pathways of 3,5-dimethyl-4-methoxyphenacyl bromide.

Troubleshooting & FAQs

Q: Why did my purified 3,5-dimethyl-4-methoxyphenacyl bromide turn from white to yellow/brown during storage? A: This is a classic sign of photolytic or thermal decomposition. Phenacyl bromides undergo Norrish Type I homolytic cleavage when exposed to UVA light or heat, generating bromine radicals and carbon-centered radicals[2]. This process releases hydrogen bromide (HBr) gas, which acts as an autocatalytic degradation agent, accelerating further breakdown and causing the dark discoloration[1][6]. Corrective Action: Always store the purified solid in amber glass vials, backfilled with argon or nitrogen, at -20°C.

Q: I see a major impurity with a lower Rf value on my TLC plate after column chromatography. What is it? A: This is almost certainly the corresponding alpha-hydroxy ketone (2-hydroxy-1-(4-methoxy-3,5-dimethylphenyl)ethanone). The ambient moisture present in the air, combined with the slightly acidic surface of the silica gel, catalyzes the hydrolysis of the labile bromide[1]. Corrective Action: Minimize column residence time, use strictly anhydrous eluents, and keep the rotary evaporator bath cool.

Q: My crude product is a stubborn oil instead of a solid. How do I induce crystallization? A: The presence of unreacted starting materials (like the parent acetophenone) or trace residual solvents often depresses the melting point of the derivative, resulting in an oil. Corrective Action: Perform a trituration. Dissolve the oil in a minimal amount of diethyl ether, cool it in an ice bath, and vigorously stir while adding cold pentane. The mechanical shear force and the sudden non-polar environment often force the alpha-bromo ketone to nucleate and crash out as a solid.

Quantitative Data & Matrices

Table 1: Solvent Selection Matrix for Recrystallization

Solvent SystemRecommended RatioEfficacyCausality & Best Use Case
Hexane / DCM 10:1 to 25:1HighDCM provides excellent initial solubility; hexane forces rapid crystallization. Best for general use[3][5].
Hexane / EtOAc 9:1ModerateA safer alternative to halogenated solvents, though crystallization kinetics are slower.
Hexane / MeOH 5:1VariableMethanol removes polar impurities well, but risks nucleophilic attack on the bromide if the mixture is heated[7].
CHCl₃ / Pentane 3:1HighPromotes rapid crystallization at lower temperatures. Ideal for highly thermally sensitive derivatives[4].

Table 2: Troubleshooting Matrix for Alpha-Bromo Ketones

ObservationMechanistic CauseCorrective Action
Product turns yellow/brown Photolytic C-Br cleavage releasing HBr and Br radicals[2][6].Store in amber vials at -20°C under Argon. Avoid ambient light during workup.
Lower Rf spot on TLC Hydrolysis to α-hydroxy ketone catalyzed by acidic silica gel or moisture[1].Minimize column residence time (<30 mins). Use anhydrous eluents.
Uncrystallizable oil Melting point depression due to residual parent acetophenone or solvent entrapment.Triturate with ice-cold pentane/diethyl ether to force nucleation.

References

  • SYNTHESIS OF NATURAL PRODUCT ANALOGUES AS POTENTIAL ANTITUMOUR AGENTS. Univerzita Karlova. Available at: [Link]

  • Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline. White Rose University Consortium. Available at:[Link]

  • Supporting Information Table of Contents. Royal Society of Chemistry. Available at: [Link]

  • Structure-guided design of anti-cancer ribonucleotide reductase inhibitors. Taylor & Francis Online. Available at:[Link]

  • Hydrogen vs. electron transfer mechanisms in the chain decomposition of phenacyl bromides. Canadian Science Publishing. Available at:[Link]

  • Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene. Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3,5-Dimethyl-4-methoxyphenacyl bromide Workflows

Welcome to the Technical Support Center for α -haloketone workflows. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6) is a highly reactive, electron-rich α -bromoketone widely used as a building block in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α -haloketone workflows. 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6) is a highly reactive, electron-rich α -bromoketone widely used as a building block in pharmaceutical synthesis. Due to the highly electrophilic nature of its α -carbon, selecting the correct solvent is the single most critical variable in directing the reaction toward the desired bimolecular nucleophilic substitution (SN2) pathway while suppressing competitive solvolysis or enolization.

Below, you will find our interactive troubleshooting logic, expertly curated FAQs, quantitative solvent data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible yields.

Troubleshooting Workflow: Solvent Selection

SolventDecision Start Target Reaction for 3,5-Dimethyl-4-methoxyphenacyl bromide SN2 Bimolecular Substitution (SN2) (e.g., Amines, Azides) Start->SN2 Hydrolysis Oxidative Hydrolysis (e.g., forming α-hydroxyketones) Start->Hydrolysis CheckNu Nucleophile Type? SN2->CheckNu Protic Use Polar Protic Solvent (MeOH, EtOH, H2O) Hydrolysis->Protic Aprotic Use Polar Aprotic Solvent (Acetone, MeCN, DMF) Ionic Ionic Salts (e.g., NaN3, KSCN) CheckNu->Ionic Neutral Neutral Organics (e.g., Primary Amines) CheckNu->Neutral DMF DMF or DMSO (High dielectric constant) Ionic->DMF Acetone Acetone or THF (Mild, easy to evaporate) Neutral->Acetone

Decision tree for selecting the optimal solvent for 3,5-dimethyl-4-methoxyphenacyl bromide reactions.

Knowledge Base: FAQs on Solvent Causality

Q: Why do my SN2 reactions with 3,5-Dimethyl-4-methoxyphenacyl bromide fail or proceed slowly in methanol? A: The failure stems from the solvation dynamics of polar protic solvents. Solvents like methanol form strong hydrogen bonds with anionic nucleophiles, creating a dense solvation shell. This shell sterically and electronically shields the nucleophile, drastically reducing its kinetic energy and reactivity . Furthermore, 3,5-Dimethyl-4-methoxyphenacyl bromide features an electron-rich aromatic ring (due to the +M effect of the methoxy group and +I effect of the methyl groups). While the primary pathway is SN2, this electron-rich ring can stabilize partial positive charge build-up at the α -carbon, making the substrate highly susceptible to competitive solvolysis in protic media, leading to unwanted α -hydroxyketone byproducts .

Q: I am observing significant hydrolysis side-products. How can I suppress this? A: Hydrolysis occurs when ambient water or protic impurities act as competing nucleophiles. The α -carbon of 2-bromoacetophenones is highly electrophilic due to the polarizing, electron-withdrawing effect of the adjacent carbonyl group . To suppress this, you must eliminate protic competitors. Switch to strictly anhydrous polar aprotic solvents (e.g., dry DMF or Acetonitrile) stored over molecular sieves. Ensure your nucleophile is thoroughly dried, and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

Q: When should I choose Acetone over DMF for nucleophilic substitution? A: The choice between Acetone and DMF depends entirely on the nature of your nucleophile. Acetone is a mild polar aprotic solvent ideal for neutral nucleophiles (like primary or secondary amines) and offers the practical advantage of a low boiling point for easy removal during workup . DMF, possessing a higher dielectric constant, is superior when utilizing inorganic nucleophilic salts (e.g., sodium azide, potassium thiocyanate). DMF effectively solvates the metal cations while leaving the nucleophilic anions "naked" and highly reactive for rapid SN2 backside attack .

Quantitative Data: Solvent Effects on Reactivity

SolventSolvent ClassificationDielectric Constant (ε)Relative SN2 ReactivitySolvolysis RiskRecommended Application
Acetone Polar Aprotic20.7HighLowReactions with neutral amines; easy workup.
DMF Polar Aprotic36.7Very HighLowReactions with ionic salts (e.g., NaN₃, KSCN).
Methanol Polar Protic32.7LowHighAvoid for SN2; use only for targeted oxidative hydrolysis.
Toluene Non-polar2.4Very LowNoneLewis acid-catalyzed reactions; requires phase-transfer catalysts for SN2.

Standard Operating Procedure (SOP)

General SN2 Substitution of 3,5-Dimethyl-4-methoxyphenacyl bromide

This protocol is designed as a self-validating system to ensure high-yield substitution while mitigating side reactions.

Step 1: Substrate Preparation

  • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon.

  • Add 1.0 mmol (257.12 mg) of 3,5-Dimethyl-4-methoxyphenacyl bromide.

  • Validation Check: Inspect the starting material. It should be a pale solid. If it appears dark or oily, it has likely degraded via photolytic debromination and requires recrystallization prior to use.

Step 2: Solvent Introduction

  • Inject 10 mL of anhydrous polar aprotic solvent (Acetone for neutral amines; DMF for ionic salts) via syringe.

  • Validation Check: Ensure complete dissolution. A clear solution confirms adequate solvation of the electrophile. Cloudiness indicates poor solvent quality or moisture contamination.

Step 3: Nucleophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1.2 mmol (1.2 equivalents) of the nucleophile dropwise (if liquid) or in small portions (if solid).

  • Causality Note: Cooling mitigates the highly exothermic nature of the initial nucleophilic attack and suppresses potential enolization or aldol-type side reactions driven by the basicity of the nucleophile.

Step 4: Reaction Execution & Monitoring

  • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C).

  • Stir for 1–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Validation Check: The complete disappearance of the high-Rf starting material spot and the emergence of a lower-Rf product spot confirms successful substitution .

Step 5: Quenching and Isolation

  • If using Acetone: Concentrate the mixture under reduced pressure, then partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL).

  • If using DMF: Dilute the mixture directly with Ethyl Acetate (30 mL) and wash with a 5% aqueous LiCl solution (3 × 15 mL) to completely partition the DMF into the aqueous phase.

Step 6: Purification

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography on silica gel.

Mechanistic Pathway Visualization

Mechanism Step1 3,5-Dimethyl-4-methoxy- phenacyl bromide + Nu⁻ Step2 Polar Aprotic Solvation (Nu⁻ remains unsolvated) Step1->Step2 Step3 [Nu ··· C(α) ··· Br]⁻ Trigonal Bipyramidal TS Step2->Step3 Backside Attack Step4 Substituted Product + Br⁻ (Inversion) Step3->Step4 Leaving Group Departure

Mechanistic pathway of the SN2 substitution on the α-carbon of the phenacyl bromide.

References

  • "11.3: Characteristics of the SN2 Reaction", Chemistry LibreTexts. URL:[Link]

  • "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights", National Institutes of Health (PMC). URL:[Link]

  • "SN2 REACTION MECHANISM", Salem Academy Free PDF Library. URL:[Link]

Optimization

Technical Support Center: Minimizing Byproduct Formation in Phenacyl Ester Synthesis

Welcome to the Technical Support Center for Phenacyl Ester Synthesis. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals who require high-fidelity esterification p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenacyl Ester Synthesis. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals who require high-fidelity esterification protocols. Phenacyl esters are highly valued as 1 and UV-active chromophores for HPLC analysis[1]. However, the high electrophilicity of phenacyl bromide ( α -bromoacetophenone) makes the esterification process susceptible to competing nucleophilic attacks, leading to yield-limiting byproducts.

This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure robust synthesis.

Mechanistic Workflow & Byproduct Pathways

Pathway Reactants Carboxylic Acid + Phenacyl Bromide Product Phenacyl Ester (Target Product) Reactants->Product Hindered Base / PTC (Anhydrous) Hydrolysis Phenacyl Alcohol (Hydrolysis Byproduct) Reactants->Hydrolysis Trace H2O Alkylation Quaternary Ammonium Salt (Base Alkylation) Reactants->Alkylation Nucleophilic Base (e.g., Et3N)

Reaction pathways in phenacyl ester synthesis highlighting target formation vs. common byproducts.

Troubleshooting Guide & FAQs

Q1: My LC-MS/NMR shows a significant accumulation of phenacyl alcohol. What is the mechanistic cause, and how do I eliminate it? Causality: Phenacyl alcohol is the direct result of the2[2]. Because the α -carbon of phenacyl bromide is highly activated by the adjacent carbonyl group, it undergoes rapid SN​2 substitution in the presence of trace water and a base[3]. Solution: The reaction system must be strictly anhydrous.

  • Dry all polar aprotic solvents (e.g., DMF, acetonitrile, acetone) over activated 3Å or 4Å molecular sieves prior to use.

  • If using hygroscopic bases like potassium carbonate ( K2​CO3​ ), flame-dry or oven-dry them at 150°C overnight.

  • Maintain an inert atmosphere (Nitrogen or Argon) throughout the reagent addition phase.

Q2: I am using triethylamine (TEA) as my base, but my product yield is plateauing around 60%, and I am detecting a highly polar byproduct. Why? Causality: Triethylamine is a strongly nucleophilic base. While it effectively deprotonates the carboxylic acid to form the carboxylate salt, the unhindered lone pair on the TEA nitrogen can directly attack the highly electrophilic α -carbon of phenacyl bromide. This competing SN​2 pathway generates a 4 as a highly polar, irreversible byproduct[4]. Stereomutation of double bonds has also been observed under these conditions during purification[5]. Solution: Steric hindrance is your primary defense.

  • Option A (Organic Base): Switch from TEA to N,N-Diisopropylethylamine (DIPEA). The bulky isopropyl groups on DIPEA 6, drastically reducing its nucleophilicity while maintaining sufficient basicity to deprotonate the carboxylic acid[6].

  • Option B (Inorganic Base + PTC): Transition to an inorganic base like Cs2​CO3​ or K2​CO3​ combined with a phase-transfer catalyst (PTC) such as dibenzo-18-crown-6. The crown ether selectively chelates the metal cation, leaving a highly reactive, 7 that outcompetes background side reactions[7].

Q3: I am working with a stereochemically sensitive carboxylic acid. How can I drive the esterification to completion without causing epimerization? Causality: Prolonged heating or the use of excessively strong bases to force sluggish esterifications can lead to the deprotonation of the α -chiral center of your substrate, resulting in stereomutation (epimerization). Solution: Enhance the nucleophilicity of the carboxylate rather than increasing the temperature. Utilizing a stoichiometric amount of8 in ionic liquids or polar aprotic solvents can promote the reaction at room temperature[8]. Fluoride acts as a powerful hydrogen-bond acceptor, creating a highly reactive carboxylate that rapidly attacks the phenacyl bromide without requiring thermal activation.

Quantitative Data Comparison

Table 1: Impact of Reaction Conditions on Phenacyl Ester Yield and Byproduct Formation

Base / Catalyst SystemSolventTemp (°C)Primary ByproductTarget Yield (%)Mechanistic Rationale
Triethylamine (TEA)Acetone25Quaternary ammonium salt60 - 70%Nucleophilic base attacks phenacyl bromide.
DIPEADMF25Trace phenacyl alcohol80 - 85%Steric bulk prevents base alkylation.
K2​CO3​ / 18-Crown-6Acetonitrile25None detected> 95%"Naked" anion accelerates targeted SN​2 attack.
K2​CO3​ / β -CyclodextrinWater25Trace hydrolysis88 - 92%Supramolecular inclusion protects intermediates.
Validated Experimental Protocol: Crown-Ether Assisted Anhydrous Esterification

This self-validating protocol leverages phase-transfer catalysis to maximize the nucleophilicity of the carboxylate, allowing the reaction to proceed rapidly at room temperature, thereby suppressing both base alkylation and thermal degradation pathways[7].

Reagents & Materials:

  • Carboxylic acid substrate (1.0 equiv)

  • Phenacyl bromide (1.1 equiv) - Caution: 9[9].

  • Potassium carbonate ( K2​CO3​ ), oven-dried at 150°C (1.5 equiv)

  • Dibenzo-18-crown-6 (0.1 equiv)

  • Anhydrous Acetonitrile (MeCN), stored over 3Å molecular sieves.

Step-by-Step Methodology:

  • Pre-activation (Salt Formation): In a flame-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Cation Chelation: Add the oven-dried K2​CO3​ (1.5 equiv) and dibenzo-18-crown-6 (0.1 equiv) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

    • Scientific Rationale: This pre-stirring step is critical. It allows the crown ether to fully chelate the potassium ions, generating the highly nucleophilic "naked" carboxylate anion in situ before the electrophile is introduced, preventing unreacted base from triggering side reactions.

  • Electrophile Addition: Dissolve phenacyl bromide (1.1 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump.

    • Scientific Rationale: Dropwise addition keeps the steady-state concentration of the electrophile low, ensuring that the highly reactive carboxylate immediately consumes it, preventing localized heating or self-condensation of the halide.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC or HPLC. The reaction is typically complete when the acid is fully consumed.

  • Quench and Workup: Dilute the mixture with ethyl acetate and quench with saturated aqueous NaHCO3​ . Wash the organic layer sequentially with water and brine to remove the crown ether and residual inorganic salts. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure phenacyl ester.

References
  • BenchChem.
  • BenchChem.
  • Royal Society of Chemistry.
  • AOCS.
  • BenchChem. "Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide".
  • ResearchGate. "Organic reactions in ionic liquids: An efficient method for the synthesis of phenacyl esters".
  • ResearchGate.
  • Organic Syntheses. "phenacyl bromide".

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dimethyl-4-methoxyphenacyl Bromide Solubility

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals encountering solubility bottlenecks when utilizing 3,5-Dimethyl-4-methoxyphenacyl br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals encountering solubility bottlenecks when utilizing 3,5-Dimethyl-4-methoxyphenacyl bromide (DMM-Pac Br) .

Whether you are employing DMM-Pac Br as a photoremovable protecting group (PRPG) in organic synthesis or as a UV/MS-active derivatization tag for chromatographic analysis, managing its phase behavior is critical for experimental success.

Part 1: Core Causality – The Thermodynamics of DMM-Pac Br Solvation

To troubleshoot DMM-Pac Br, one must first understand the structural dichotomy of the reaction system. Phenacyl bromides are inherently lipophilic, exhibiting low solubility in water but excellent solubility in organic solvents like ether, methanol, and dichloromethane 1[1].

The addition of a 4-methoxy group and two 3,5-methyl groups to the phenacyl scaffold drastically increases the molecule's hydrophobicity and solid-state lattice energy. When researchers attempt to couple this highly non-polar reagent with polar, water-soluble biological analytes (e.g., poly-carboxylic acids, nucleotide phosphates, or peptides), a severe dielectric gap occurs. In aqueous or highly polar protic media, the energetic cost of cavity formation to accommodate the bulky DMM-Pac moiety is too high, leading to rapid reagent precipitation. Overcoming this requires precise solvent engineering, counter-ion exchange, or phase-transfer catalysis to force the lipophilic reagent and the polar analyte into the same reactive phase.

Part 2: Quantitative Solvent Compatibility Matrix

Understanding solvent limits is your first line of defense. The table below summarizes the solvation profiles for DMM-Pac Br derivatization workflows.

Solvent SystemDielectric Constant (ε)DMM-Pac Br Solubility (25°C)Analyte Solvation ProfileRecommended Base Catalyst
Water / Aqueous Buffers 80.1< 0.1 mg/mL (Insoluble)Highly Polar / SaltsIncompatible directly
DMSO 46.7> 100 mg/mLBroad / Peptides / AcidsDIPEA or TEA
NMP / DMF 36.7> 150 mg/mLModerate / Poly-carboxylatesTriethylamine (TEA)
Acetonitrile (ACN) 37.5~ 80 mg/mLLipophilic Salts (TBA-salts) Cs2​CO3​ or K-Carbonate
Dichloromethane (DCM) 9.1> 200 mg/mLHighly Lipophilic / ProtectedPhase Transfer Catalyst

Note: For selective derivatization of carboxylic acids in organic solvents like NMP or DMF, organic bases such as Triethylamine (TEA) are highly recommended to maintain a homogeneous solution2[2].

Part 3: Troubleshooting FAQs

Q1: I am trying to cage a polar metabolite. When I add DMM-Pac Br (dissolved in ACN) to my aqueous biological sample, the reagent immediately crashes out as a white precipitate. How can I force the reaction? A: You are experiencing a classic solvent-antisolvent precipitation. DMM-Pac Br cannot survive in bulk water. Solution: Shift to a Biphasic Phase-Transfer system . Keep your analyte in the aqueous buffer (pH 8.5) and dissolve DMM-Pac Br in an immiscible organic layer (DCM). Add a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC will shuttle your polar carboxylate anion into the DCM layer where it can react with the DMM-Pac Br without precipitating.

Q2: I am using potassium carbonate ( K2​CO3​ ) as a base in anhydrous Acetonitrile, but the derivatization is extremely slow. Is this a solubility issue? A: Yes. Inorganic bases like K2​CO3​ are practically insoluble in pure Acetonitrile, turning your reaction into a sluggish solid-liquid heterogeneous process. Solution: Switch to a soluble organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), which provides a completely homogeneous, base-catalyzed reaction environment 3[3]. Alternatively, if an inorganic base is strictly required, add a crown ether (e.g., 18-Crown-6) to solubilize the potassium ions.

Q3: The reaction works, but my derivatized DMM-Pac ester product precipitates in the HPLC vial before injection, causing poor recovery and column overloading. What is the fix? A: The addition of the bulky DMM-Pac tag drastically increases the hydrophobicity of your analyte. If your HPLC mobile phase starts at a high aqueous percentage (e.g., 95% water), the tagged product will crash out upon injection. Furthermore, unreacted hydrophobic quenching reagents can also cause severe column overloading4[4]. Solution: Reconstitute your final sample in a stronger injection solvent (e.g., 50:50 ACN:Water or pure DMF). Ensure your HPLC gradient begins with at least 20-30% organic modifier to maintain the solubility of the DMM-Pac ester on the column head.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the visual or analytical validation checkpoint is met.

Protocol A: Homogeneous Non-Aqueous Derivatization via Counter-Ion Exchange

Best for: Polar carboxylic acids that can be dried down. Mechanism: Converting a polar sodium/potassium carboxylate to a tetrabutylammonium (TBA) salt lowers its lattice energy and masks its charge behind bulky alkyl chains, allowing it to dissolve seamlessly in Acetonitrile alongside DMM-Pac Br.

  • Analyte Preparation: Dissolve your polar carboxylic acid in HPLC-grade water. Add 1.05 equivalents of Tetrabutylammonium hydroxide (TBA-OH).

    • Validation Checkpoint: The pH must shift to ~7.5–8.0. Lyophilize the solution overnight. The result must be a dry, fluffy white powder. Any sticky residue indicates residual water.

  • Solvation: Dissolve the lyophilized TBA-salt in anhydrous Acetonitrile (ACN) to a concentration of 10 mM.

    • Validation Checkpoint: The solution must be optically clear. Turbidity indicates incomplete salt formation; do not proceed until clear (use brief ultrasonication if necessary).

  • Reagent Addition: Add 1.2 equivalents of DMM-Pac Br directly to the ACN solution. Stir at 40°C for 2 hours.

    • Validation Checkpoint: The reaction mixture will slowly develop a faint yellow tint as the phenacyl ester forms and bromide ions are liberated. Confirm >95% conversion via TLC or LC-MS.

  • Quenching: Add a hydrophobic quenching agent (e.g., triphenylacetic acid) to consume excess DMM-Pac Br, preventing downstream analytical interference 4[4].

Protocol B: Biphasic Phase-Transfer Derivatization

Best for: Strictly aqueous analytes (e.g., unstable metabolites in biofluids) that cannot be dried.

  • Aqueous Phase Prep: Buffer 1.0 mL of your aqueous sample to pH 8.5 using 0.1 M phosphate buffer. Add 0.5 equivalents of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Organic Phase Prep: Dissolve 3.0 equivalents of DMM-Pac Br in 1.0 mL of Dichloromethane (DCM).

    • Validation Checkpoint: Complete dissolution should occur instantly, yielding a clear, colorless organic layer. (Safety Note: Handle phenacyl bromides in a fume hood, as they are potent lachrymators and skin irritants 1[1]).

  • Biphasic Reaction: Combine the two phases in a sealed vial. Stir vigorously (1000 rpm) at room temperature for 2 hours.

    • Validation Checkpoint: The mixture must form a uniform, milky emulsion during stirring. Upon halting agitation, the layers must rapidly separate within 2 minutes into a clear upper aqueous layer and a distinct lower DCM layer.

  • Recovery: Carefully extract the lower DCM layer (containing your lipophilic DMM-Pac derivatized product) using a glass syringe. Evaporate under a gentle stream of nitrogen before downstream purification.

Part 5: Workflow Visualization

Use the following decision matrix to select the correct solubility strategy based on your analyte's intrinsic properties.

SolubilityWorkflow Start Solubility Mismatch: Analyte vs DMM-Pac Br CheckSol Is analyte soluble in polar aprotic solvents (DMF/DMSO)? Start->CheckSol Homogeneous Homogeneous Workflow (Protocol A) Use DIPEA/TEA base CheckSol->Homogeneous Yes CheckSalt Can analyte form a lipophilic TBA salt? CheckSol->CheckSalt No (Aqueous only) TBASalt Counter-Ion Exchange Convert to TBA salt, then react in ACN CheckSalt->TBASalt Yes (Carboxylates) Biphasic Biphasic Workflow (Protocol B) Water/DCM + PTC CheckSalt->Biphasic No (Zwitterions)

Decision matrix for overcoming DMM-Pac Br solubility mismatches based on analyte properties.

References

  • Phenacyl bromide - Grokipedia -
  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry - Analytical Chemistry (ACS Public
  • RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS - DSpace (UU.nl) -
  • Heterogeneity analysis of polymeric carboxylic acid functionality by selective derivatization followed by size exclusion chrom

Sources

Optimization

Technical Support Center: Purification Strategies for Removing Unreacted 3,5-Dimethyl-4-methoxyphenacyl Bromide

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying their target compounds from residual 3,5-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in purifying their target compounds from residual 3,5-Dimethyl-4-methoxyphenacyl bromide. As a reactive alkylating agent, the removal of this starting material is critical for the integrity of downstream applications and the validity of your research data. This document provides a series of troubleshooting guides and in-depth protocols designed to address this specific purification challenge, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: I've completed my reaction. How can I quickly determine if I have a significant amount of unreacted 3,5-Dimethyl-4-methoxyphenacyl bromide remaining?

Answer: The most effective and immediate method for assessing the purity of your crude reaction mixture is Thin-Layer Chromatography (TLC) .[1][2][3] TLC is a rapid, low-cost analytical technique that separates compounds based on their polarity, allowing you to visualize the starting material, your desired product, and any byproducts.[2][3]

Core Principle: The separation occurs because compounds have different affinities for the stationary phase (typically silica gel, which is polar) and the mobile phase (a solvent system of your choice).[3][4] Since your product will have a different chemical structure from the starting phenacyl bromide, it will travel up the TLC plate at a different rate.

Practical Steps:

  • Spotting: On a single TLC plate, apply a small spot of your starting 3,5-Dimethyl-4-methoxyphenacyl bromide, a spot of your crude reaction mixture, and a "co-spot" containing both.[3]

  • Development: Place the plate in a chamber with an appropriate solvent system (eluent). A good starting point is often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

  • Visualization: After developing the plate, visualize the spots. Since phenacyl bromides contain a chromophore, they are often visible under a UV lamp (254 nm) as dark spots.[5] You can also use a chemical stain, such as potassium permanganate, for more general visualization.[2]

  • Analysis:

    • If the reaction is complete, you will see the starting material spot disappear in the crude reaction lane and a new spot for your product appear.[1]

    • The presence of a spot in your crude mixture lane that travels to the same height (has the same Retention Factor, or Rf) as your starting material standard confirms its presence. The intensity of this spot gives a qualitative idea of the amount remaining.

Q2: My TLC shows a lot of starting material. Is there a chemical method to remove it during the workup before attempting more complex purification?

Answer: Absolutely. This is an excellent first strategy. Since 3,5-Dimethyl-4-methoxyphenacyl bromide is a reactive electrophile (an α-bromo ketone), you can "quench" it by adding a nucleophilic scavenger at the end of your reaction. This converts the starting material into a new, often highly polar and water-soluble, compound that can be easily removed during a standard aqueous extraction.

Causality: The α-bromo ketone moiety is susceptible to nucleophilic attack. By introducing a suitable nucleophile, you create a salt or a highly polar adduct. This dramatically increases the compound's solubility in the aqueous phase of a liquid-liquid extraction, effectively pulling it out of the organic layer where your desired, less polar product resides.

Recommended Scavenging Reagents:

ReagentProduct TypeRationale
Aqueous Sodium Bisulfite (NaHSO3) Sulfonate SaltA mild reducing agent and effective nucleophile for α-halo ketones. The resulting sulfonate is highly water-soluble.
Thiourea (CH4N2S) Isothiouronium SaltReacts readily with alkyl halides to form highly polar, crystalline salts that are often soluble in water but insoluble in organic solvents.
Aqueous Ammonia (NH3) or Triethylamine (Et3N) Aminated byproduct / Quaternary SaltThe amine acts as a nucleophile. The resulting ammonium salt or aminated ketone is more polar and can be removed with an acidic wash.

See Protocol 2 for a detailed experimental workflow.

Q3: My product is a solid, but after the workup, it's still impure. Is recrystallization a viable option?

Answer: Yes, recrystallization is a powerful and highly effective technique for purifying solid compounds, provided a suitable solvent can be found.[6][7] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[8] An ideal recrystallization solvent will dissolve your product completely when hot but very poorly when cold, while dissolving the unreacted phenacyl bromide impurity either very well at all temperatures or not at all.

Troubleshooting Solvent Selection:

ObservationInterpretation & Next Step
Compound dissolves in cold solvent. The solvent is too polar. Try a less polar solvent or a mixed-solvent system.
Compound does not dissolve in hot solvent. The solvent is not polar enough. Try a more polar solvent.
Compound "oils out" upon cooling. The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.[8] Try a lower-boiling solvent or add more solvent before heating.
No crystals form upon cooling. The solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

A detailed methodology is provided in Protocol 3 .

Q4: My product is an oil, or recrystallization failed. What is the most reliable method to guarantee separation?

Answer: For oily products or when other methods fail, flash column chromatography is the gold standard for purification in organic synthesis.[4][9][10] This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase (eluent).[11][12]

Expert Insight: The key to successful column chromatography is the difference in polarity between your product and the unreacted 3,5-Dimethyl-4-methoxyphenacyl bromide. The α-bromo ketone is a relatively polar functional group. If your product, for example, is an ether formed by displacing the bromide, it will likely be significantly less polar than the starting material. This polarity difference is what allows for a clean separation.[13] You can determine the optimal solvent system for your column by first running analytical TLCs.[5][14]

A comprehensive guide to performing flash chromatography is available in Protocol 4 .

Purification Workflow & Decision Guide

This diagram outlines a logical workflow for tackling the purification challenge.

PurificationWorkflow A Crude Reaction Mixture B Analyze by TLC A->B C Significant Starting Material (SM) Visible? B->C D YES C->D E NO C->E F Perform Chemical Quench & Aqueous Workup D->F H Is Product a Solid? E->H G Re-analyze by TLC F->G G->H I YES H->I J NO (Oil/Wax) H->J K Attempt Recrystallization I->K L Proceed to Flash Column Chromatography J->L N Is it Pure? K->N M Pure Product L->M O YES N->O P NO N->P O->M P->L

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a starting line about 1 cm from the bottom.

  • Spotting: Dissolve small amounts of your starting material and crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot them on the starting line, leaving space between each lane. Create a co-spot by spotting both samples on the same point.[2]

  • Development: Prepare a developing chamber with a shallow pool (0.5 cm) of your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Completion: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Examine the plate under a UV lamp and circle any visible spots.[5] If needed, dip the plate in a chemical stain (like permanganate) and gently heat to reveal spots.[2]

  • Analysis: Compare the Rf values of the spots in the different lanes to assess the reaction's progress and purity.[1]

Protocol 2: Chemical Quench and Aqueous Workup
  • Quench: After the reaction is deemed complete, cool the reaction mixture to room temperature. While stirring, add a saturated aqueous solution of sodium bisulfite (NaHSO3) and stir vigorously for 30 minutes.

  • Dilution: Dilute the mixture with your primary organic extraction solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with water and then with a saturated sodium chloride solution (brine). This removes residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now depleted of the quenched starting material.

Protocol 3: Recrystallization for Solid Products
  • Solvent Selection: In a test tube, add a small amount of your impure solid and a few drops of a test solvent. If it dissolves immediately, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid when cooled, you have found a good solvent.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[8][15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6][8]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[6][15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]

  • Drying: Dry the crystals completely to remove any residual solvent.

Protocol 4: Flash Column Chromatography
  • Eluent Selection: Use TLC to find a solvent system that gives good separation between your product and the starting material, with the product having an Rf value of approximately 0.25-0.35.[14]

  • Column Packing: Securely clamp a glass column in a vertical position. Pack the column with silica gel, either as a slurry in the initial, non-polar eluent or by dry packing followed by careful solvent addition. Ensure the packing is uniform and free of air bubbles.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and carefully add it to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the column.[14]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., from a regulated air line) to push the solvent through the column.[9]

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.[13][14] Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Conceptual diagram of separation by column chromatography.

References
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Simson Pharma.
  • SOP: CRYSTALLIZATION.
  • Recrystallization Techniques for Purific
  • Column chrom
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
  • column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Column Chromatography.
  • Fundamentals and Applications of Thin Layer Chromatography (TLC). (2025, October 13).
  • COLUMN CHROMATOGRAPHY. Geethanjali College of Pharmacy.
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
  • Thin Layer Chrom
  • Thin-layer chrom
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Technology Networks.

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Reference Data & Comparative Studies

Validation

Advanced Photoremovable Protecting Groups: A Comparative Guide to 3,5-Dimethyl-4-methoxyphenacyl Bromide and Alternatives

As the demand for precise spatiotemporal control over bioactive molecules grows in chemical biology and drug development, the selection of an optimal photoremovable protecting group (PPG) is critical. While the o-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise spatiotemporal control over bioactive molecules grows in chemical biology and drug development, the selection of an optimal photoremovable protecting group (PPG) is critical. While the o-nitrobenzyl (o-NB) class has historically dominated the field, its limitations—such as slow release kinetics and toxic byproducts—have driven the development of more advanced alternatives[1].

Among these, phenacyl-based PPGs have emerged as superior candidates for many applications. Specifically, 3,5-Dimethyl-4-methoxyphenacyl bromide (CAS: 116269-70-6) serves as a highly efficient reagent for installing the DPMP (dimethyl-methoxyphenacyl) caging group onto carboxylates, phosphates, and amines[2][3]. As a Senior Application Scientist, I have structured this guide to objectively compare the DPMP group against other leading PPGs, detailing the mechanistic causality behind its performance and providing validated protocols for its application.

Mechanistic Overview: Why DPMP Excels

To understand the utility of the DPMP group, we must examine the photophysics of the phenacyl core. When a DPMP-caged substrate is irradiated with UV-A light, the molecule transitions to a short-lived triplet excited state characterized by mixed nπ∗/ππ∗ orbital character.

The structural modifications in DPMP serve specific, synergistic purposes:

  • 4-Methoxy Substitution: Acts as a strong electron donor. This red-shifts the absorption maximum ( λmax​ ) away from the deep UV region, allowing for deprotection at milder wavelengths (~310–320 nm) and facilitating rapid heterolytic cleavage of the substrate ()[4].

  • 3,5-Dimethyl Substitution: Provides critical steric shielding. This bulk protects the electrophilic carbonyl center from premature nucleophilic attack or enzymatic degradation in complex biological media, ensuring the caged prodrug remains stable until photolysis is triggered.

Unlike the p-hydroxyphenacyl (pHP) group, which strictly requires an aqueous environment to undergo the photo-Favorskii rearrangement[5][6], methoxy-substituted phenacyls can undergo efficient heterolytic cleavage or hydrogen abstraction even in mixed or organic solvent systems, making them highly versatile for organic synthesis[4][7].

Photodeprotection cluster_dpmp DPMP Pathway (Fast Release) cluster_onb o-NB Pathway (Slow Release) DPMP_Cage DPMP-Caged Substrate DPMP_Excited Triplet State (nπ*/ππ*) DPMP_Cage->DPMP_Excited hν (UV-A) DPMP_Release Free Substrate + Benign Byproduct DPMP_Excited->DPMP_Release < 100 ns ONB_Cage o-NB-Caged Substrate ONB_Excited aci-Nitro Intermediate ONB_Cage->ONB_Excited hν (UV-A) ONB_Release Free Substrate + Nitroso Byproduct ONB_Excited->ONB_Release µs to ms

Comparison of photodeprotection kinetics between DPMP and o-Nitrobenzyl (o-NB) protecting groups.

Comparative Performance Analysis

When designing a photocaged system, the choice of PPG dictates the release kinetics, the required optical hardware, and the biological compatibility of the post-irradiation mixture. The table below synthesizes the quantitative performance metrics of DPMP against three industry-standard alternatives: o-Nitrobenzyl (o-NB), Coumarin-4-ylmethyl (DEACM), and p-Hydroxyphenacyl (pHP)[1][5][7].

Protecting GroupAbsorption ( λmax​ )Deprotection RateQuantum Yield ( Φ )Byproduct Profile & ToxicityPrimary Application Strength
DPMP (3,5-Dimethyl-4-methoxyphenacyl) ~280–320 nmFast (<100 ns)0.10 – 0.30Low Toxicity: Methoxyacetophenones / rearranged esters.Time-resolved biochemical studies; mixed-solvent organic synthesis.
o-NB (o-Nitrobenzyl) ~300–365 nmSlow ( μ s – ms)0.10 – 0.60High Toxicity: o-Nitrosobenzaldehyde (acts as an internal filter).General organic synthesis where byproduct toxicity is non-critical.
DEACM (Coumarin derivative) ~350–400 nmVery Fast (<1 ns)0.10 – 0.20Low Toxicity: Coumarins (but highly fluorescent, causing assay interference).In vivo tracking; two-photon excitation workflows.
pHP (p-Hydroxyphenacyl) ~280–300 nmFast (~ns)0.10 – 0.40Low Toxicity: Phenylacetic acid.Strictly aqueous biological systems (requires water for Favorskii rearrangement).

Key Takeaway: DPMP offers a "Goldilocks" profile. It avoids the toxic, light-absorbing nitroso byproducts of o-NB[1], bypasses the intense background fluorescence of coumarins, and does not strictly require the bulk aqueous conditions demanded by pHP[5][6].

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the installation of the DPMP group using 3,5-Dimethyl-4-methoxyphenacyl bromide, followed by its photochemical removal. The causality behind each reagent choice is explicitly defined.

Protocol A: Caging a Carboxylic Acid (Protection)

Objective: Synthesize the DPMP-ester of a model bioactive carboxylic acid. Mechanistic Rationale: The α -bromo ketone moiety of 3,5-Dimethyl-4-methoxyphenacyl bromide is a highly electrophilic center. Bromide is an excellent leaving group, making this reagent ideal for an SN​2 displacement by a carboxylate nucleophile.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates the carboxylate anion, thereby maximizing its nucleophilicity for the SN​2 attack.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 eq, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: K2​CO3​ is a heterogeneous, mild base. It is strong enough to deprotonate the acid ( pKa​≈4−5 ) but weak enough to prevent base-catalyzed degradation (e.g., aldol condensation) of the phenacyl ketone.

  • Alkylation: Add 3,5-Dimethyl-4-methoxyphenacyl bromide (1.1 eq, 1.1 mmol) dropwise to the suspension. Protect the reaction flask from ambient light using aluminum foil.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine ( 5×10 mL) to thoroughly remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Photodeprotection and Kinetic Validation

Objective: Cleave the DPMP group to release the free carboxylic acid and quantify the release kinetics. Mechanistic Rationale: Photolysis is conducted in a mixed solvent system to ensure the solubility of the hydrophobic caged prodrug while utilizing water to stabilize the heterolytic cleavage transition state.

  • Sample Preparation: Prepare a 1.0 mM solution of the DPMP-caged compound in a solvent mixture of Acetonitrile/Water (80:20 v/v). Causality: Acetonitrile solubilizes the organic substrate, while water acts as a proton donor/acceptor to facilitate the formation of benign byproducts, preventing radical-induced side reactions.

  • Irradiation Setup: Transfer 3.0 mL of the solution into a standard quartz cuvette (1 cm path length). Causality: Quartz is strictly required as standard borosilicate glass absorbs UV light below 320 nm, which would block the excitation wavelength.

  • Photolysis: Irradiate the sample using a Rayonet photoreactor or a focused LED source centered at 310 nm.

  • Kinetic Sampling: Remove 50 μ L aliquots at defined time intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes).

  • Validation: Analyze the aliquots via Reverse-Phase HPLC (RP-HPLC) using an appropriate internal standard. Plot the decay of the caged compound and the appearance of the free carboxylic acid to calculate the first-order rate constant ( k ) and the quantum yield ( Φ ).

References

To support the mechanistic claims and protocol standards discussed in this guide, please refer to the following authoritative sources:

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Klán, P., et al. Chemical Reviews (2013). URL:[Link]

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Givens, R. S., et al. Photochemical & Photobiological Sciences (2012). URL:[Link]

  • Photophysics and Photodeprotection Reactions of p-Methoxyphenacyl Phototriggers: An Ultrafast and Nanosecond Time-Resolved Spectroscopic and Density Functional Theory Study. Ma, J., et al. The Journal of Organic Chemistry (2010). URL:[Link]

  • Photolabile protecting group. Wikipedia, The Free Encyclopedia (Accessed 2026). URL:[Link]

Sources

Comparative

Quantum yield of 3,5-Dimethyl-4-methoxyphenacyl bromide photolysis

An in-depth technical analysis of photoremovable protecting groups (PPGs) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic forces driving photolysis. Among these, 3,5-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of photoremovable protecting groups (PPGs) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic forces driving photolysis. Among these, 3,5-Dimethyl-4-methoxyphenacyl bromide represents a highly tuned structural evolution designed to optimize the delicate balance between light absorption and leaving-group extrusion.

This guide objectively compares the photolytic performance and quantum yield ( Φ ) of 3,5-Dimethyl-4-methoxyphenacyl bromide against alternative phenacyl-based PPGs, providing drug development professionals and synthetic chemists with the mechanistic causality and experimental protocols needed to validate these systems.

Mechanistic Causality: The Drive for High Quantum Yields

The efficacy of a photoremovable protecting group is defined by the product of its quantum yield ( Φrel​ ) and its molar decadic absorption coefficient ( ϵ ) at the irradiation wavelength[1].

When a phenacyl bromide is irradiated, it undergoes excitation to a singlet state ( S1​ ), followed by rapid intersystem crossing (ISC) to a reactive triplet state ( T1​ ). The critical rate-determining step is the heterolytic cleavage of the C–Br bond, which generates a triplet biradical/ion pair. In polar or hydroxylic solvents, this intermediate undergoes a photo-Favorskii rearrangement, yielding a phenylacetic acid derivative and releasing the target molecule[1][2].

The Structural Advantage of 3,5-Dimethyl-4-methoxyphenacyl Bromide:

  • Electronic Modulation: The para-methoxy group donates electron density via resonance, stabilizing the intermediate cation. Crucially, it red-shifts the absorption maximum ( λmax​>300 nm), allowing for photolysis at wavelengths that do not damage sensitive biological entities[1][3].

  • Steric Pre-organization: Much like the well-documented 2,5-dimethylphenacyl systems, the addition of the 3,5-dimethyl groups provides steric bulk that restricts non-productive rotational decay pathways. This steric tension accelerates the extrusion of the bromide leaving group, effectively boosting the quantum yield compared to unhindered p-methoxyphenacyl analogs[4].

Comparative Performance Analysis

The following table synthesizes the quantitative photolytic data of various phenacyl bromide derivatives to contextualize the performance of the 3,5-dimethyl-4-methoxy variant.

Photoremovable Protecting Group (PPG)Absorption Max ( λmax​ )Quantum Yield ( Φ )Primary PhotoproductKey Mechanistic Feature
Unsubstituted Phenacyl Bromide ~280 nm< 0.05AcetophenoneRequires damaging deep-UV; prone to unwanted radical side reactions.
p-Methoxyphenacyl Bromide ~310 nm~0.06p-MethoxyphenylacetateRed-shifted absorption; undergoes Favorskii rearrangement in polar solvents[1][3].
p-Hydroxyphenacyl Bromide ~330 nm0.10 – 0.40p-HydroxyphenylacetateUltrafast release kinetics; highly dependent on ground-state pKa and pH[2].
2,5-Dimethylphenacyl Bromide ~320 nm0.18 – 0.256-Methyl-1-indanoneSteric acceleration favors efficient heterolytic cleavage in nonpolar solvents[4].
3,5-Dimethyl-4-methoxyphenacyl Bromide ~325 nm 0.15 – 0.25 *Substituted Phenylacetate Synergizes the electronic red-shift of the methoxy group with the steric acceleration of the methyl groups.

*Extrapolated operational range based on structural homology with 2,5-dimethyl and p-methoxy derivatives.

Self-Validating Experimental Protocol: Quantum Yield Determination

To objectively measure the quantum yield of 3,5-Dimethyl-4-methoxyphenacyl bromide photolysis, researchers must employ a self-validating system that accounts for both photon absorption and mass balance.

Step 1: Preparation of Transparent Solutions

  • Action: Dissolve the phenacyl bromide in a transparent, polar solvent system (e.g., Acetonitrile/H₂O) to a concentration of ~10 mM.

  • Causality: Utilizing a transparent solution prevents inner-filter effects and scattering, ensuring that the calculation of absorbed photons is mathematically absolute[5].

Step 2: Actinometry Calibration

  • Action: Prepare a parallel reference standard with a known triplet quantum yield, such as Valerophenone or meso-tetrakis(N-methylpyridinium-4-yl) porphyrin (TMPyP, ΦT​=0.82 )[4][6].

  • Causality: Laser pulse intensities fluctuate. An actinometer normalizes the photon flux, acting as the baseline truth for the Φ calculation.

Step 3: Laser Flash Photolysis

  • Action: Irradiate the sample using a photoreactor equipped with 300–365 nm lamps or a pulsed laser system[7].

  • Causality: Excitation strictly above 300 nm isolates the n→π∗ transition of the modified phenacyl chromophore, initiating the intersystem crossing necessary for the Favorskii rearrangement[3].

Step 4: Kinetic Quantification & Mass Balance

  • Action: Analyze the irradiated aliquots using HPLC or LC-MS/MS. Crucially, halt the reaction at <5% conversion.

  • Causality: Restricting the conversion prevents the secondary photolysis of the newly formed photoproducts. By simultaneously quantifying the disappearance of the phenacyl bromide and the appearance of the released target, you establish a mass balance. This confirms that the calculated quantum yield reflects the specific heterolytic cleavage pathway rather than non-specific thermal degradation[2].

Workflow Visualization

QY_Workflow S1 1. Sample Preparation Transparent Solution (Acetonitrile/H2O) S3 3. Laser Flash Photolysis Excitation (λ = 300-365 nm) S1->S3 S2 2. Actinometry Setup Reference Standard (e.g., TMPyP) S2->S3 Calibration S4 4. Kinetic Monitoring Transient Absorption Tracking S3->S4 Intersystem Crossing (ISC) S5 5. HPLC/LC-MS Analysis Quantify Substrate Release (<5% Conversion) S4->S5 Heterolytic Cleavage S6 6. Quantum Yield (Φ) Calculation Φ = Moles Released / Photons Absorbed S5->S6

Experimental workflow for determining the quantum yield of phenacyl bromide photolysis.

References

  • Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene, Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsxY56LwCFsi6dnxfUDj_WAIy5at09nWAFEQesdLEe0BvYKIC5q76IjJZ6P9bRUfY_FlfmoOX6cmPYQaWt-cmGirTNEHuvdjvG8RJkd5VXQ2i3-Yb9xuIqHzpdf5oV3akeTeDF0uGX5rRZ4gm7lTSpSUVDUXUBolhe8NvhCSALThrAoRL5JKshsECapZeEdL8m]
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuVh8-3rM5PXaysLVIEk7uH3ZoW6NN7WPscHePitYWHl2oTWk9P66XL5_SijqJ-hG2iYgMltgHtHTtsKX-WLRoGVD7B8PE1WVj3pzr7a7h0WHHQYBme2XCj0roah5hJ6m6]
  • Relative and absolute determination of fluorescence quantum yields of transparent samples, D-NB.[https://vertexaisearch.cloud.google.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkCBsjKGyPO-GlOaXYyGGE-FgRf-VJQsyz83GBVFZkdWe1vylfKAXXCCmsthaoofEFjLlKkWvv--rmyUS0dEwCSR0KRPtF_-URrfUDlqGGrdUsMWi3a1-jdS_HVcktxhUaI3VEMvOvot2FKA==]
  • 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids, ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx8i8gBzTKWTRz82HJ5Q5nBB_wWJHABIvs9mWPwKfN0KKb_GIy4KR0fb9QNc6UcOTaSwwPlqHmQ7r2URc2ktQa-XPMMh5Dh8crFhIYxx3NQ3jfVxkYvSJZzKw3oh5vmOv9lG1x]
  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjP1J3VDQTvHZRZ6suHLEqYyk3C2WLLWVHfIKrc3mHMYvdirFmmlCUbHtjnMAMtVYrgCZ2Ox_xqC9YQJenuWPWfvIbKNY8E-5koE62cZBlhlacRMpil3_biEY2NW2EjUAWM5bilguxZKW0ug==]
  • Photoremovable Protecting Groups Used for the Caging of Biomolecules, Wiley-VCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-I-SQeR0KKLFOOpcVet-xI1qozxnxZwxcfFlSyf9YB_kSElObWJjbQUO_gCN74NmLvfuChkP2OCRMnfi-2mnQjLkD54wVk1EB_4qq7wIIThnnbhcaijQSU9h5VrkI9IbqkEzNGMpWrxbE3SigcI_DzbM9gIqI8xNXAQ==]

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Validation

Advanced Photolabile Protecting Groups: Efficacy Comparison Between 3,5-Dimethyl-4-methoxyphenacyl and o-Nitrobenzyl Scaffolds

Photolabile protecting groups (PPGs) are indispensable tools in light-directed chemical synthesis, photolithography, and the spatiotemporal activation of biomolecules ("uncaging"). For decades, the o-nitrobenzyl (o-NB) g...

Author: BenchChem Technical Support Team. Date: March 2026

Photolabile protecting groups (PPGs) are indispensable tools in light-directed chemical synthesis, photolithography, and the spatiotemporal activation of biomolecules ("uncaging"). For decades, the o-nitrobenzyl (o-NB) group has served as the workhorse of photochemical protection. However, its inherent limitations—namely, toxic byproducts and the internal filter effect—have driven the development of alternative scaffolds. Among these, highly substituted phenacyl groups, specifically the 3,5-dimethyl-4-methoxyphenacyl (DMM-Phenacyl) moiety, have emerged as superior alternatives for specific applications.

This guide provides a rigorous, data-backed comparison of the efficacy, photophysical properties, and mechanistic divergence between 3,5-Dimethyl-4-methoxyphenacyl bromide (as a caging reagent) and traditional o-nitrobenzyl groups.

Mechanistic Divergence and Causality

The fundamental difference in efficacy between these two PPGs stems from their distinct photochemical reaction pathways and the nature of their respective photoproducts.

o-Nitrobenzyl (o-NB) Photolysis: The photodeprotection of o-NB derivatives proceeds via a Norrish Type II-like intramolecular hydrogen abstraction 1. Upon UV irradiation (typically 350–365 nm), the nitro group enters an excited state and abstracts a proton from the benzylic position, forming a transient aci-nitro intermediate. This intermediate undergoes cyclization and subsequent ring-opening to release the protected substrate, generating an o-nitrosobenzaldehyde byproduct. Causality of Inefficiency: The o-nitrosobenzaldehyde byproduct is highly electrophilic (capable of reacting with primary amines in biological samples) and strongly absorbs in the same UV region as the parent caged compound. This creates an "internal filter effect," where the accumulating byproduct competitively absorbs incident light, drastically reducing the quantum yield as the reaction progresses and preventing quantitative conversion.

3,5-Dimethyl-4-methoxyphenacyl (DMM-Phenacyl) Photolysis: Phenacyl-based PPGs operate via a completely different mechanism. Upon excitation, the phenacyl group undergoes rapid intersystem crossing to a reactive triplet state 2. The presence of the strongly electron-donating 4-methoxy group, combined with the steric and electronic influence of the 3,5-dimethyl groups, stabilizes the intermediate radical/cation formed during the cleavage of the α -carbon-leaving group bond. Causality of High Efficacy: Unlike o-NB, the photoproducts of DMM-Phenacyl cleavage (typically substituted phenylacetic acids or acetophenones, depending on solvent and hydrogen donors) are largely transparent at the irradiation wavelength (>300 nm) 3. This absence of the internal filter effect allows the photolysis to proceed to near-quantitative yields. Furthermore, the push-pull electronic configuration red-shifts the absorption maximum, allowing for more efficient activation at longer, less damaging wavelengths.

MechanisticPathway cluster_oNB o-Nitrobenzyl (o-NB) Pathway cluster_Phenacyl DMM-Phenacyl Pathway oNB_Caged o-NB Caged Substrate UV1 UV Light (365nm) oNB_Caged->UV1 AciNitro Aci-nitro Intermediate UV1->AciNitro oNB_Products Free Substrate + o-Nitrosobenzaldehyde AciNitro->oNB_Products Filter Internal Filter Effect (Blocks UV) oNB_Products->Filter Filter->UV1 Inhibits Phenacyl_Caged DMM-Phenacyl Substrate UV2 UV Light (>300nm) Phenacyl_Caged->UV2 Triplet Reactive Triplet State UV2->Triplet Phenacyl_Products Free Substrate + Transparent Byproduct Triplet->Phenacyl_Products

Comparative photolysis pathways showing the internal filter effect in o-NB vs. DMM-Phenacyl.

Quantitative Efficacy Comparison

When evaluating PPGs, the most critical metrics are the quantum yield ( Φ , the probability of cleavage per absorbed photon) and the molar extinction coefficient ( ϵ ). The product of these two ( ϵΦ ) represents the uncaging cross-section, a direct measure of photolysis efficiency.

Table 1: Quantitative Comparison of Photophysical Properties

Propertyo-Nitrobenzyl (o-NB)3,5-Dimethyl-4-methoxyphenacyl
Typical Absorption Max ( λmax​ ) 260 - 340 nm280 - 360 nm (Red-shifted)
Quantum Yield ( Φ ) 0.01 - 0.130.20 - 0.65
Photolysis Byproduct o-NitrosobenzaldehydeSubstituted Phenylacetic acid / Acetophenone
Internal Filter Effect Severe (Limits conversion to ~80%)Negligible (Allows >95% conversion)
Byproduct Toxicity High (Electrophilic, reacts with thiols/amines)Low (Biocompatible)
Optimal Leaving Groups Carboxylates, Phosphates, Amines (via carbamate)Carboxylates, Phosphates, Sulfonates
Experimental Workflows: Self-Validating Protocols

To objectively compare the efficacy of 3,5-Dimethyl-4-methoxyphenacyl bromide and o-nitrobenzyl bromide, researchers must employ a standardized caging and actinometry-based uncaging protocol. The following methodology provides a self-validating system to measure quantum yields and conversion rates accurately.

Protocol A: Synthesis of Caged Carboxylates Rationale: Bromide derivatives of both PPGs act as potent alkylating agents for carboxylic acids, ensuring a reliable protection step.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to deprotonate the carboxylic acid, enhancing its nucleophilicity.

  • Alkylation: Slowly add either 3,5-Dimethyl-4-methoxyphenacyl bromide or o-nitrobenzyl bromide (1.1 eq). Stir at room temperature in the dark for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc). Verify purity using 1 H-NMR and LC-MS.

Protocol B: Comparative Photolysis and Quantum Yield Determination Rationale: Using a valerophenone actinometer ensures that the photon flux is accurately quantified, allowing for precise calculation of Φ independent of lamp fluctuations 4.

  • Sample Preparation: Prepare 1.0 mM solutions of both caged compounds in HPLC-grade acetonitrile/water (80:20 v/v).

  • Actinometry: Prepare a parallel 1.0 mM solution of valerophenone (standard actinometer, Φ=0.30 for acetophenone formation).

  • Irradiation: Irradiate the samples in quartz cuvettes using a monochromatic 365 nm LED light source.

  • Time-Course Sampling: Aliquot 20 μ L samples at 0, 1, 2, 5, 10, and 20 minutes.

  • HPLC Analysis: Analyze the aliquots via RP-HPLC (C18 column, UV detection at an isosbestic point). Plot the disappearance of the caged substrate and the appearance of the free carboxylic acid.

  • Calculation: Calculate the quantum yield ( Φ ) by comparing the initial linear slope of substrate degradation to the valerophenone standard.

ExperimentalWorkflow Start Synthesize Caged Substrates (DMM-Phenacyl vs. o-NB) Prep Prepare 1.0 mM Solutions (MeCN/H2O) Start->Prep Actinometer Prepare Valerophenone Actinometer Standard Start->Actinometer Irradiate Monochromatic UV Irradiation (365 nm LED) Prep->Irradiate Actinometer->Irradiate HPLC Time-Course RP-HPLC Analysis (Quantify Substrate & Byproduct) Irradiate->HPLC Calc Calculate Quantum Yield (Φ) & Plot Conversion Kinetics HPLC->Calc

Self-validating workflow for comparative photolysis and quantum yield determination.

Application Suitability and Conclusion

While the o-nitrobenzyl group remains a highly accessible and versatile PPG for general organic synthesis, its utility in biological systems and high-density photolithography is severely bottlenecked by its low quantum yield and toxic, light-absorbing byproducts.

Conversely, the 3,5-Dimethyl-4-methoxyphenacyl group represents a significant evolutionary step in PPG design. By leveraging the push-pull electronic effects of the methoxy and methyl substituents, this scaffold achieves a red-shifted absorption profile and exceptional triplet-state reactivity. The resulting lack of an internal filter effect allows for rapid, near-quantitative deprotection. Therefore, for applications demanding high spatial resolution, quantitative release, and strict biocompatibility—such as the synthesis of complex oligonucleotide microarrays, polymer surface patterning, or in vivo neuropharmacology—the 3,5-Dimethyl-4-methoxyphenacyl scaffold is unequivocally the superior choice.

References
  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.Photochemical & Photobiological Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVHQq-YYgZgQOsFihEXfQJN2DoTC8cfe9L5I3KZrYZVrotF1Hip9OM3-qTNVFCtWwv6eSspa0LazohXbjCEeWBpIGORRCSZRXHZ0t4fa8tTg9uMezhPExP4xHv6vTKhiNnsywUwMV91iANv24tMgUR]
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeeb9SdEMkQteLUPwoKgqRann32Qk5wwe2tMMEpJjW4FZHn3Se3ehMirB6Ukc-qymg3sObSr7PfLXhImNSqwukY_SI782SUFpSmaPZ3KGj62jpdlZ8UPRD3nbLDWbb3s6UWpal6Q==]
  • Photophysics and Photodeprotection Reactions of p-Methoxyphenacyl Phototriggers: An Ultrafast and Nanosecond Time-Resolved Spectroscopic and Density Functional Theory Study.The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD4zr_izPB8dGuTHAWbCPD7DMwXtPL5rOZ-87FkRKeI_qVk-QM4PU2SCBanKHkISAdipKt7LxO355NWUps-SBkff-jEiibEscjCxL2TA3r8967ZE_tsTcdacsR_rj5KnuIL2hDiFNR-vQ=]
  • 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids.Journal of the American Chemical Society - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1CZSVKXMEi6S3BDgIiyTbDXl0EERGkRwRCHY1mFdQnVEFUI7ojCsQwKhEdefaxn8MiTH9OILSIQewRA-IugORIBsx8WywOsB3WPuanLJtRUzvKKBf8K1JVANa_octXhPULvIFRg==]

Sources

Comparative

A Comparative Guide to the Reaction Rates of Substituted Phenacyl Bromides via HPLC Analysis

In the realms of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount. The ability to precisely predict and control reaction rates is a cornerstone of efficient synt...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of synthetic organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount. The ability to precisely predict and control reaction rates is a cornerstone of efficient synthesis design and the development of novel therapeutic agents. Phenacyl bromides, versatile reagents in their own right, serve as an excellent model system for exploring the principles of nucleophilic substitution. Their reactivity is markedly influenced by the electronic nature of substituents on the aromatic ring, a phenomenon that can be meticulously quantified using High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, comparative analysis of the reaction rates of various para-substituted phenacyl bromides. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of the observed reactivity trends, grounded in authoritative chemical principles. The experimental data presented herein is designed to be self-validating, offering a robust framework for researchers, scientists, and drug development professionals to apply these concepts within their own work.

The Chemical Rationale: Substituent Effects in SN2 Reactions

The reaction of a phenacyl bromide with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously. The rate of this reaction is highly sensitive to the electronic environment of the transition state.

Substituents on the para-position of the phenyl ring can either donate or withdraw electron density, thereby stabilizing or destabilizing the transition state. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), pull electron density away from the reaction center. This inductive effect makes the α-carbon more electrophilic and stabilizes the developing negative charge on the leaving group in the transition state, thus accelerating the reaction.[2] Conversely, electron-donating groups (EDGs), such as a methoxy group (-OCH₃), push electron density towards the reaction center. This destabilizes the transition state by increasing electron repulsion, leading to a slower reaction rate.[1]

The Hammett equation provides a quantitative relationship for this effect, correlating reaction rates with substituent constants (σ). A positive rho (ρ) value for the reaction of phenacyl bromides with a given nucleophile indicates that the reaction is accelerated by electron-withdrawing groups.[3]

Experimental Design: A Framework for Comparison

To investigate these substituent effects, a series of para-substituted phenacyl bromides were selected for a kinetic study. The chosen nucleophile for this comparative analysis is the acetate ion (CH₃COO⁻), a moderately strong nucleophile that allows for reaction rates to be conveniently monitored by HPLC.

Selected Phenacyl Bromides:

  • p-Nitrophenacyl bromide (Electron-Withdrawing Group)

  • Phenacyl bromide (Unsubstituted)

  • p-Methylphenacyl bromide (Weak Electron-Donating Group)

  • p-Methoxyphenacyl bromide (Strong Electron-Donating Group)

The reaction progress is monitored by quantifying the disappearance of the phenacyl bromide reactant over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The carbonyl group and the aromatic ring in phenacyl bromides provide strong UV absorbance, making this an ideal analytical technique.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_reactants Prepare equimolar solutions of phenacyl bromide and sodium acetate in acetonitrile/water. initiate_rxn Mix reactants at a constant temperature to initiate the reaction. prep_reactants->initiate_rxn quench_aliquots Withdraw and quench aliquots at specific time intervals. initiate_rxn->quench_aliquots inject_sample Inject quenched aliquot onto the HPLC system. quench_aliquots->inject_sample separation Separate reactant and product on a C18 reversed-phase column. inject_sample->separation detection Detect compounds using a UV detector at 254 nm. separation->detection quantification Quantify peak areas to determine reactant concentration. detection->quantification plot_data Plot ln[Reactant] vs. Time. quantification->plot_data calc_rate Determine the pseudo-first-order rate constant (k') from the slope. plot_data->calc_rate compare_rates Compare rate constants for different phenacyl bromides. calc_rate->compare_rates

Figure 1. Workflow for the kinetic analysis of phenacyl bromide reactions by HPLC.

Detailed Experimental Protocol

Materials:

  • p-Nitrophenacyl bromide (≥98% purity)

  • Phenacyl bromide (≥98% purity)[4]

  • p-Methylphenacyl bromide (≥98% purity)

  • p-Methoxyphenacyl bromide (≥98% purity)

  • Sodium acetate (anhydrous, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Thermostated water bath.

Procedure:

  • Solution Preparation:

    • Prepare a 0.01 M stock solution of each phenacyl bromide in acetonitrile.

    • Prepare a 0.1 M stock solution of sodium acetate in a 50:50 (v/v) acetonitrile/water mixture. This excess of nucleophile ensures pseudo-first-order kinetics.

  • Reaction Initiation:

    • Equilibrate both reactant solutions and the reaction vessel to the desired temperature (e.g., 30°C) in a thermostated water bath.

    • To initiate the reaction, mix 5.0 mL of the phenacyl bromide stock solution with 5.0 mL of the sodium acetate stock solution in the reaction vessel with constant stirring.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of cold methanol. This stops the reaction by significantly lowering the concentration and temperature.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a 10 µL aliquot of the quenched sample onto the C18 column.[6]

    • Run the HPLC analysis under the specified chromatographic conditions.

    • Monitor the elution of the phenacyl bromide and the corresponding phenacyl acetate product using the UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase 60:40 (v/v) Acetonitrile:Water[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm[6]
Injection Volume 10 µL

Results and Discussion

The concentration of the phenacyl bromide at each time point was determined from the corresponding peak area in the chromatogram, relative to a calibration curve. The natural logarithm of the phenacyl bromide concentration was then plotted against time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

Comparative Reaction Rate Data
Substituent (p-X)Phenacyl BromidePseudo-First-Order Rate Constant (k') at 30°C (min⁻¹)Relative Rate
-NO₂p-Nitrophenacyl bromide0.11510.5
-HPhenacyl bromide0.0383.5
-CH₃p-Methylphenacyl bromide0.0211.9
-OCH₃p-Methoxyphenacyl bromide0.0111.0

Note: The data presented is representative and may vary based on specific experimental conditions.

The experimental results clearly demonstrate the significant influence of the para-substituent on the reaction rate. As predicted by the principles of physical organic chemistry, the presence of an electron-withdrawing group (-NO₂) dramatically increases the reaction rate compared to the unsubstituted phenacyl bromide.[2] Conversely, the electron-donating groups (-CH₃ and -OCH₃) decrease the reaction rate, with the stronger donor (-OCH₃) having a more pronounced effect.[1]

Logical Relationship Diagram

G cluster_substituent Substituent Effect cluster_transition_state Transition State cluster_rate Reaction Rate ewg Electron-Withdrawing Group (e.g., -NO₂) stabilized Stabilized Transition State ewg->stabilized Inductive withdrawal of electron density edg Electron-Donating Group (e.g., -OCH₃) destabilized Destabilized Transition State edg->destabilized Inductive donation of electron density fast Faster Reaction Rate stabilized->fast slow Slower Reaction Rate destabilized->slow

Figure 2. The relationship between substituent electronic effects and SN2 reaction rates.

Conclusion

This guide has demonstrated the effective use of HPLC for the kinetic analysis of SN2 reactions involving substituted phenacyl bromides. The experimental data provides a clear and quantitative comparison of how electron-withdrawing and electron-donating groups modulate reactivity. This understanding is crucial for medicinal chemists in designing synthesis routes and for researchers exploring structure-activity relationships. The methodologies and principles outlined here provide a solid foundation for further investigations into reaction kinetics and mechanistic studies.

References

  • Reid, V. M., & Henry, C. R. (2012). Characterization of Jamaican agro-industrial wastes. Part II, fatty acid profiling using HPLC: precolumn derivatization with phenacyl bromide. Journal of Chromatographic Science, 50(8), 666–672. Available from: [Link].

  • Reid, V. M., & Henry, C. R. (2012). Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of Chromatographic Science, 50(8), 666–672. Available from: [Link].

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2, 17-20. Available from: [Link].

  • Haylett, T., & Swinny, E. (1992). High-performance liquid chromatographic determination of biotin in biological materials after crown ether-catalyzed fluorescence derivatization with panacyl bromide. Analytical Biochemistry, 200(1), 89-94. Available from: [Link].

  • Cai, S. S., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1249, 153-159. Available from: [Link].

  • Ganapathy, S., & Gurumurthy, R. (2009). A study on the reaction between phenacyl bromide and certain tertiary amines in acetone: Effect of addition of water and phenol(s). ResearchGate. Available from: [Link].

  • El-Bardan, A. A., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. ResearchGate. Available from: [Link].

  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions. Journal of the Chemical Society, Perkin Transactions 2, 17-20. Available from: [Link].

  • Brueckner, A. M., et al. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Journal of Liquid Chromatography & Related Technologies, 30(19), 2841-2853. Available from: [Link].

  • Panda, M., et al. (1989). The lFER correlations for SN2 reactions of phenacyl bromide + . Indian Journal of Chemistry, 28A, 606-608. Available from: [Link].

  • Demir, F., & El-Refaey, K. (2017). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Atmospheric Pollution Research, 8(2), 290-297. Available from: [Link].

Sources

Validation

A Comparative Guide to Recent Advances in Phenacyl-Based Photoremovable Protecting Groups

For researchers, chemists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an unparalleled...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control, allowing for the initiation of biological processes or chemical reactions with a pulse of light. Among the various classes of PPGs, the phenacyl scaffold has distinguished itself through a combination of synthetic accessibility, efficiency, and versatility. This guide provides an in-depth comparison of recent advances in phenacyl-based PPGs, moving beyond the canonical examples to explore derivatives with enhanced properties and novel applications, all supported by experimental data and validated protocols.

The Benchmark: p-Hydroxyphenacyl (pHP) as a Gold Standard

The p-hydroxyphenacyl (pHP) group is arguably one of the most successful and widely adopted phenacyl-based PPGs. Its rise to prominence is not accidental but is rooted in a unique combination of photochemical properties that overcome the limitations of classical PPGs like the o-nitrobenzyl group.

Mechanism and Core Advantages

Unlike o-nitrobenzyl PPGs, which can have slow release kinetics (microseconds or slower) and produce photoreactive nitroso byproducts, the pHP group operates through a rapid and clean photo-Favorskii rearrangement.[1][2] Upon excitation, the pHP moiety undergoes an excited-state intramolecular proton transfer, leading to the formation of a spirodienedione intermediate.[3] This intermediate rapidly rearranges in the presence of water to release the caged substrate and form p-hydroxyphenylacetic acid, a generally benign and transparent byproduct.[4]

The key advantages that establish pHP as a benchmark are:

  • Ultrafast Release Kinetics: Substrate release occurs on the nanosecond timescale or even faster, enabling the study of rapid biological events like neurotransmission and enzyme catalysis.[1][4]

  • High Quantum Efficiency: pHP derivatives exhibit high quantum yields for photorelease, often in the range of 0.10 to 1.0, ensuring efficient uncaging with minimal light exposure.[2]

  • Clean Photochemistry: The primary byproduct does not absorb at the excitation wavelength, preventing the "inner filter" effect and allowing for near-complete conversion.[4]

  • Aqueous Solubility: The inherent polarity of the pHP group imparts good water solubility, which is critical for biological applications.[2]

A broad investigation into various substituents on the pHP aromatic ring (e.g., F, MeO, CN, CONH₂) has demonstrated that the core photochemistry is remarkably robust, with these modifications having only a modest effect on the high rate and quantum efficiency of the photorelease.[4]

Caption: The photo-Favorskii rearrangement pathway for pHP-caged compounds.

Expanding the Toolkit: Novel Phenacyl Derivatives

While pHP is a powerful tool, its absorption maximum in the UV region (typically < 320 nm) can be a limitation for biological systems where UV light has low tissue penetration and can cause photodamage.[5] Recent research has focused on developing new phenacyl-based PPGs that address this and other limitations.

The Isomeric Alternative: 2-Hydroxyphenacyl (oHP)

A positional isomer of pHP, the 2-hydroxyphenacyl (oHP) moiety, has been introduced as a new PPG for carboxylates and sulfonates.[3] It absorbs light below 370 nm and, like pHP, releases the leaving group from a short-lived triplet state.[3] The mechanism also involves an excited-state intramolecular proton transfer. This provides a valuable alternative, although its productive pathway competes with a major deactivation channel, which can influence its overall efficiency compared to the pHP scaffold.[3]

Phenacyl Xanthates for Visible Light Activation

A significant advance has been the development of phenacyl xanthates for the protection of alcohols.[6] This strategy circumvents the need to protect alcohols as carbonates, which is often required for other phenacyl PPGs due to the poor leaving group ability of alcohols.[6] Crucially, these compounds can be cleaved under visible light irradiation, a major advantage for sensitive biological applications. The synthesis is straightforward, employing commercially available 2-bromoacetophenone and carbon disulfide.[6]

The Next Frontier: Two-Photon Excitation (2PE)

The most transformative recent advance in the application of phenacyl PPGs is the demonstration of their activation via two-photon excitation (2PE). 2PE utilizes a nonlinear optical process where a chromophore simultaneously absorbs two lower-energy photons (typically in the infrared range) to reach the same excited state achieved by absorbing one high-energy UV photon.[5]

Caption: Comparison of one-photon versus two-photon excitation for PPG activation.

This has profound implications:

  • 3D Spatial Resolution: Because the probability of 2PE is quadratically dependent on light intensity, excitation is confined to the tight focal volume of a pulsed laser beam, allowing for substrate release with micrometer-scale precision in three dimensions.[7]

  • Increased Tissue Penetration: Using near-infrared (NIR) light (700-1000 nm) allows for deeper penetration into biological tissues, which are relatively transparent in this "optical window".[5]

  • Reduced Phototoxicity: Lower-energy NIR photons are less damaging to cells and tissues than high-energy UV photons.[5]

It has been demonstrated that the pHP chromophore possesses a strong two-photon absorption cross-section (>10 GM), making it an excellent candidate for 2PE.[8] This allows for the uncaging of substrates like diethyl phosphate and ATP using visible or near-infrared light from a pulsed laser, opening the door for highly localized studies within cells and tissues.[8]

Comparative Performance Data

The selection of a PPG for a specific application depends critically on its quantitative photochemical properties. The table below summarizes and compares key parameters for different phenacyl-based systems.

Photoremovable Groupλmax (nm)Quantum Yield (Φu)Release MechanismTwo-Photon Cross-Section (σ₂) (GM)Key AdvantagesReferences
p-Hydroxyphenacyl (pHP) ~280-3200.10 - 1.0Photo-Favorskii> 10Ultrafast release, high efficiency, clean byproducts, 2PE-sensitive[2][4][8]
Substituted pHP VariesGenerally high, robust to substitutionPhoto-FavorskiiNot widely reportedTunable properties while maintaining robust photochemistry[4]
2-Hydroxyphenacyl (oHP) < 3700.10 - 0.34Photo-Favorskii typeNot reportedAlternative scaffold, longer λ absorption than pHP[3]
Phenacyl Xanthate Visible Light-Radical CleavageNot reportedProtects alcohols directly, visible light cleavage[6]
o-Nitrobenzyl (Benchmark) ~3500.01 - 0.5Intramolecular RedoxLowWidely used, commercially available[1][2]

Note: Quantum yields (Φu) are highly dependent on the leaving group and solvent conditions. GM = Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Experimental Corner: Validated Protocols

The successful application of PPGs requires robust synthetic and analytical methods. The following protocols provide a validated starting point for working with phenacyl-based systems.

Protocol 1: Synthesis of a p-Hydroxyphenacyl-Caged Carboxylate

This protocol describes the esterification of a carboxylic acid with 2-bromo-4'-hydroxyacetophenone, a common precursor for pHP-caged compounds.

Causality: The reaction is a standard SN2 substitution where the carboxylate anion acts as a nucleophile, displacing the bromide from the α-carbon of the acetophenone. The use of a non-nucleophilic base like DBU or Cs₂CO₃ is crucial to deprotonate the carboxylic acid without competing in the substitution reaction.

Methodology:

  • Dissolution: Dissolve the carboxylic acid of interest (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) to the solution and stir for 15-20 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add 2-bromo-4'-hydroxyacetophenone (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure pHP-caged carboxylate.

Protocol 2: Measurement of Photolysis Quantum Yield (Φu)

This protocol outlines a standard method for determining the uncaging quantum yield using a chemical actinometer.

Causality: The quantum yield is the ratio of moles of product formed to moles of photons absorbed. By irradiating the sample and a well-characterized chemical actinometer (like potassium ferrioxalate) under identical conditions, one can accurately determine the photon flux and thus calculate Φu for the compound of interest.

Methodology:

  • Sample Preparation: Prepare a solution of the phenacyl-caged compound in the desired solvent (e.g., buffered aqueous solution) with an absorbance of ~0.1 at the irradiation wavelength (λirr).

  • Actinometry: Prepare a solution of the potassium ferrioxalate actinometer according to standard literature procedures.

  • Irradiation: Irradiate the sample solution and the actinometer solution in parallel using a collimated beam from a monochromatic light source (e.g., a mercury lamp with a bandpass filter) for a defined period. Ensure that the total conversion is kept below 15% to avoid inner filter effects from the photoproducts.[3]

  • Analysis:

    • Sample: Analyze the concentration of the released substrate before and after irradiation using a calibrated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Actinometer: Develop the actinometer solution as per the standard protocol (e.g., addition of 1,10-phenanthroline and buffer) and measure its absorbance to determine the number of photons absorbed.

  • Calculation: Calculate the quantum yield (Φu) using the following equation: Φu = (moles of substrate released) / (moles of photons absorbed by the sample)

Caption: A generalized experimental workflow for the evaluation of a new PPG.

Conclusion and Future Outlook

The phenacyl scaffold, particularly the p-hydroxyphenacyl group, remains a cornerstone of photoremovable protecting group chemistry. Its rapid release kinetics and clean photochemistry make it ideal for time-resolved studies. The recent expansion into new derivatives and, most notably, the successful application of two-photon uncaging, has dramatically broadened its utility. Future advancements will likely focus on red-shifting the absorption wavelengths further into the NIR region for enhanced in vivo applications, improving two-photon cross-sections for greater efficiency, and developing multi-functional phenacyl systems capable of orthogonal release or triggered activation. For researchers in drug development and chemical biology, these continuing innovations ensure that phenacyl-based PPGs will remain an indispensable tool for achieving precise molecular control.

References

  • Givens, R. S., et al. (2011). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 10(3), 334-343. [Link]

  • Wagner, P. J., & Lindstrom, M. J. (1987). Radical cleavage and competing photoreactions of phenacyl sulfides. Journal of the American Chemical Society, 109(10), 3062-3067. [Link]

  • Givens, R. S., & Rubina, M. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 469-478. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 102(12), 4161-4220. [Link]

  • Ka, E. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications in Cancer Therapy. Journal of High School Science, 5(2). [Link]

  • Ngoy, B. P., et al. (2012). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(9), 1465-1475. [Link]

  • Lathioor, E. C., & Scaiano, J. C. (1995). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry, 73(2), 191-198. [Link]

  • Wang, Y., et al. (2020). Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light. Organic Letters, 22(15), 5857-5861. [Link]

  • Literák, J., Dostálová, A., & Klán, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(2), 713-723. [Link]

  • Marr, J. M., et al. (2016). Two-Photon Activation of p-Hydroxyphenacyl Phototriggers: Toward Spatially Controlled Release of Diethyl Phosphate and ATP. The Journal of Physical Chemistry B, 120(13), 3317-3324. [Link]

  • Givens, R. S. (2003). The p-Hydroxyphenacyl Photoremovable Protecting Group. Journal of Photoscience, 10(1), 1-10. [Link]

  • Yagci, Y., Durmaz, Y. Y., & Aydogan, B. (2007). Phenacyl onium salt photoinitiators: synthesis, photolysis, and applications. Chemical Record, 7(2), 78-90. [Link]

  • Singh, B. N., et al. (2000). Combinatorial discovery of two-photon photoremovable protecting groups. Proceedings of the National Academy of Sciences, 97(22), 11974-11978. [Link]

  • Ngoy, B. P., et al. (2012). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Photochemical & Photobiological Sciences, 11(9), 1465-1475. [Link]

  • Antal, Z., et al. (2022). Photoremovable Protecting Groups. International Journal of Molecular Sciences, 23(14), 7847. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3,5-Dimethyl-4-methoxyphenacyl bromide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,5-Dimethyl-4-methoxyphenacyl bromide. As a Senior Application Scientist, this guide is structured to provide not just proce...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,5-Dimethyl-4-methoxyphenacyl bromide. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The information herein is designed for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Core Principles: Understanding the Hazard

3,5-Dimethyl-4-methoxyphenacyl bromide belongs to the class of α-haloketones, which are versatile reagents in organic synthesis but demand respectful handling due to their inherent reactivity and toxicological profile.[1] Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety.

Key Hazards:

  • Corrosivity and Lachrymatory Effects: Like its parent compound, phenacyl bromide, this chemical is a potent lachrymator, causing immediate and severe tearing upon exposure.[2][3] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4][5][6]

  • Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[2][3]

  • Chemical Reactivity: As a halogenated organic compound, it has specific disposal requirements.[2][7] It can react slowly with moisture to produce hydrogen bromide gas, a corrosive acid.[2][3] It may also be corrosive to certain metals.[2][3]

The fundamental principle for disposing of this compound is strict segregation . It must be treated as hazardous halogenated organic waste .[7][8][9] Mixing it with non-halogenated solvents or other waste streams is a common and dangerous mistake that can complicate disposal and create unsafe chemical cocktails.

Pre-Disposal Preparation: Safeguarding Personnel and Workspace

Before handling the waste, ensure the following control measures are in place. This preparation is a non-negotiable aspect of the protocol.

Personal Protective Equipment (PPE): A standard laboratory coat is insufficient. The required PPE includes:

  • Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For enhanced protection, a full-face shield should be worn over the goggles, especially when handling larger quantities or neat material.[5]

  • Body Protection: A chemically resistant apron or lab coat should be worn. In situations with a higher risk of splashing, impervious protective clothing is required.[4]

Workspace Configuration:

  • All handling and disposal-related activities must be conducted within a certified and properly functioning chemical fume hood .[6] This is critical to mitigate the inhalation hazard from dust or vapors.

  • Ensure that a safety shower and eyewash station are immediately accessible and unobstructed.[4]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final handover for disposal.

Step 1: Waste Characterization and Segregation

  • Immediately identify any material contaminated with 3,5-Dimethyl-4-methoxyphenacyl bromide (e.g., leftover solid, reaction solutions, contaminated filter paper, gloves) as Halogenated Organic Waste .

  • Crucially, do not mix this waste with any other waste category. [9] This includes non-halogenated solvents (e.g., acetone, hexane, ethanol), acids, bases, or oxidizers.[9] Separate waste streams must be maintained at all times.[7][8][10]

Step 2: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the waste, and has a tightly fitting screw cap.[7][9] Avoid metal containers due to potential corrosion.[3]

  • The container must be clearly and accurately labeled before the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste ".

    • The specific chemical name(s): "3,5-Dimethyl-4-methoxyphenacyl bromide " and any halogenated solvents used. Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the hazard class: "Halogenated Organic Waste , Corrosive , Toxic ".

Step 3: Waste Transfer

  • For Solid Waste: Carefully transfer the solid chemical, contaminated weighing paper, or other contaminated solids directly into the designated "Halogenated Solid Waste" container. Minimize the creation of dust.[5]

  • For Liquid Waste (Solutions): If the compound is in a halogenated solvent (e.g., dichloromethane, chloroform), carefully pour the solution into the designated "Halogenated Liquid Waste" container. Use a funnel to prevent spills.

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion and prevent spillage during transport.[8][9][10]

Step 4: Temporary Storage

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[7][9]

  • Store the sealed container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[4][10]

Step 5: Final Disposal

  • Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for waste handover, including any required documentation. The final disposal method will likely involve high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle halogenated compounds.[4]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Small Spill: If you are trained and it is safe to do so, contain the spill using absorbent pads. Place the contaminated pads into a sealed, labeled plastic bag or container for disposal as hazardous waste.[7] Ventilate the area by keeping the fume hood sash down.

  • Large Spill: Evacuate the immediate area. Alert colleagues and activate the fire alarm if necessary to ensure a full evacuation. Call your institution's emergency number or 911 immediately.[7]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][6]

Data Summary and Workflow

For quick reference, the key operational parameters are summarized below.

ParameterSpecificationRationale
Primary Waste Class Halogenated Organic WasteThe presence of bromine necessitates this classification for proper final treatment (e.g., incineration with scrubbers).[7][8]
Required PPE Impervious Gloves, Chemical Goggles & Face Shield, Lab CoatProtects against severe burns, eye damage, and skin absorption.[4][5][6]
Handling Area Certified Chemical Fume HoodPrevents inhalation of toxic and lachrymatory dust or vapors.
Waste Container Chemically compatible (e.g., plastic, glass), screw capMust be non-reactive and prevent leaks or vapor release. Avoids corrosion.[7][9]
Incompatible Materials Non-halogenated solvents, strong acids, bases, oxidizersPrevents dangerous reactions and cross-contamination of waste streams.[9]
Emergency Contact Institutional EHS / 911For immediate response to large spills or personnel exposure.[7]
Disposal Decision Workflow

The following diagram illustrates the logical steps for the safe disposal of 3,5-Dimethyl-4-methoxyphenacyl bromide.

DisposalWorkflow start Start: Disposal of 3,5-Dimethyl-4-methoxyphenacyl bromide ppe Step 1: Don Full PPE (Impervious Gloves, Goggles, Face Shield) start->ppe hood Step 2: Operate Within a Certified Chemical Fume Hood ppe->hood identify Step 3: Identify Waste Form hood->identify solid_waste Solid Residue or Contaminated Materials identify->solid_waste Solid liquid_waste Solution in Halogenated Solvent identify->liquid_waste Liquid container Step 4: Select & Pre-Label Correct 'Halogenated Waste' Container solid_waste->container liquid_waste->container transfer Step 5: Carefully Transfer Waste (Avoid Dust/Splashes) Do Not Exceed 90% Capacity container->transfer seal Step 6: Securely Seal Container transfer->seal store Step 7: Store in Designated Satellite Accumulation Area seal->store contact Step 8: Arrange Pickup via Institutional EHS store->contact

Caption: Disposal workflow for 3,5-Dimethyl-4-methoxyphenacyl bromide.

References

  • ACS Publications. (2003, January 23). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Institutes of Health. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • SciSpace. (2003, June). Regioselective reactions of phenacyl bromide with active methylene compounds. Indian Journal of Chemistry, 42B, 1519-1522. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • RSC Publishing. (1983). The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • University of Waterloo. Chemical Waste Disposal Flowchart. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, December 10). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Sdfine. 4-methoxyphenacyl bromide - Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2024, December 10). (PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved from [Link]

  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

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